Chemical structure and properties of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Topic: Chemical Structure, Properties, and Synthesis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical Structure, Properties, and Synthesis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1]
Executive Summary
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS: 1016496-42-6) is a specialized heterocyclic building block utilized extensively in modern medicinal chemistry.[1] It features a pyridine core substituted with a primary aminomethyl group at the C4 position and a solubilizing 2-methoxyethoxy ether chain at the C2 position.
This compound acts as a strategic scaffold in Fragment-Based Drug Discovery (FBDD) . The primary amine serves as a versatile handle for amide coupling or reductive amination, while the methoxyethoxy tail mimics a mini-PEG (polyethylene glycol) chain, significantly enhancing the aqueous solubility and metabolic stability of the final drug candidate.
Chemical Structure & Physiochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of three distinct functional domains:
Pyridine Core: Provides aromaticity and π-π stacking potential; the nitrogen atom acts as a weak hydrogen bond acceptor.[2]
Methanamine Head (-CH₂NH₂): A highly reactive primary amine (
hybridized) acting as the primary conjugation site.
Methoxyethoxy Tail (-OCH₂CH₂OCH₃): An amphiphilic ether chain that disrupts crystal packing and interacts with aqueous solvent shells, lowering LogP.
Key Data Table[1]
Property
Value / Description
CAS Number
1016496-42-6
IUPAC Name
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Molecular Formula
CHNO
Molecular Weight
182.22 g/mol
Physical State
Pale yellow oil (Free Base) or White solid (HCl Salt)
Predicted LogP
~0.5 – 0.9 (Moderate Lipophilicity)
pKa (Amine)
~8.8 (Primary amine)
pKa (Pyridine)
~3.5 (Suppressed by 2-alkoxy electron withdrawal)
H-Bond Donors
1 (Primary Amine)
H-Bond Acceptors
4 (Pyridine N, Amine N, 2 Ether O)
Synthesis & Manufacturing Methodologies
The synthesis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine typically follows a convergent route starting from commercially available 2-halopyridines. The most robust pathway involves Nucleophilic Aromatic Substitution (S
Ar) followed by Nitrile Reduction .
Validated Synthetic Route (Step-by-Step)
Step 1: Etherification via SAr
Reagents: 2-Chloro-4-cyanopyridine, 2-Methoxyethanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
Solvent: Anhydrous THF or DMF.
Mechanism: The alkoxide generated from 2-methoxyethanol attacks the C2 position of the pyridine. The electron-withdrawing nitrile group at C4 activates the ring, facilitating the displacement of the chloride ion.
Process Note: Temperature control (0°C to RT) is critical to prevent side reactions.
Step 2: Reduction of the Nitrile
Reagents: Raney Nickel/H
or Lithium Aluminum Hydride (LiAlH).
Solvent: Methanol (for hydrogenation) or THF (for hydride reduction).
Mechanism: The nitrile group (-CN) is reduced to the primary amine (-CH₂NH₂).
Purification: The product is often isolated as a hydrochloride salt to prevent oxidation and improve handling.
Synthesis Flowchart (Graphviz)
Figure 1: Two-step synthetic pathway from 2-chloro-4-cyanopyridine involving etherification and nitrile reduction.
Reactivity & Stability Profile
Chemical Reactivity[1]
Amine Nucleophilicity: The primary amine is the most nucleophilic site. It reacts readily with acyl chlorides, isocyanates, and sulfonyl chlorides to form amides, ureas, and sulfonamides, respectively.
Pyridine Basicity: The pyridine nitrogen is less basic due to the inductive electron-withdrawing effect of the C2-alkoxy group. However, it can still form N-oxides if treated with strong oxidants like m-CPBA.
Ether Stability: The methoxyethoxy chain is chemically robust under standard acidic or basic conditions used in peptide coupling, making it an excellent "inert" solubilizing handle.
Handling & Storage[1]
Hygroscopicity: As a free base, the compound attracts atmospheric moisture. It is best stored as a hydrochloride (HCl) or dihydrochloride salt.
Oxidation: Primary amines can oxidize to imines or N-oxides upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) at 2-8°C.
Applications in Drug Discovery[2][4][5][10]
Solubility Modulation
The "methoxyethoxy" motif is a classic medicinal chemistry strategy. By replacing a lipophilic alkyl chain with this glycol-like ether, researchers can:
Lower the LogP by ~0.5 to 1.0 unit.
Increase thermodynamic solubility in aqueous buffers.
Reduce non-specific binding to plasma proteins.
Fragment-Based Design
This compound is often used as a linker or headgroup in:
Kinase Inhibitors: Targeting the ATP binding pocket where the pyridine ring forms H-bonds with the hinge region.
PROTACs: Serving as a linker attachment point due to the defined length of the ether chain.
Antibacterial Agents: Analogs have been investigated as MmpL3 inhibitors for Tuberculosis treatment [1].
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
Skin Contact: Wash with plenty of soap and water.
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of amine vapors.
References
PubChem. (n.d.).[3] Compound Summary: [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS 1016496-42-6). National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]
Wen, Y., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Retrieved March 5, 2026, from [Link]
CAS number and molecular weight of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
An In-Depth Technical Guide to [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine Executive Summary [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is a specialized heterocyclic building block used critically in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Executive Summary
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is a specialized heterocyclic building block used critically in medicinal chemistry to modulate physicochemical properties of drug candidates.[1][2][3] Characterized by a pyridine core substituted with a solubilizing glycol ether tail and a reactive primary amine handle, this molecule serves as a strategic "linker-head" moiety. It is frequently employed to enhance aqueous solubility, reduce lipophilicity (LogD), and introduce hydrogen bond acceptor motifs without significantly increasing molecular weight.
This guide details the physicochemical specifications, validated synthetic routes, and strategic applications of this compound for drug discovery workflows.
Part 1: Technical Specifications & Identification
Parameter
Technical Detail
Chemical Name
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
CAS Number
1016496-42-6
Molecular Formula
CHNO
Molecular Weight
182.22 g/mol
Exact Mass
182.1055
SMILES
COCCOC1=NC=CC(CN)=C1
InChI Key
UQAHBOKPZNLKRF-UHFFFAOYSA-N
Predicted pKa
~9.2 (Primary Amine), ~3.5 (Pyridine N)
LogP (Predicted)
0.6 – 0.9 (Low lipophilicity due to ether chain)
Physical State
Colorless to pale yellow oil (tends to darken on air exposure)
Storage
2–8°C, under Argon/Nitrogen (Hygroscopic, Air-sensitive)
Part 2: Synthetic Methodology & Manufacturing
The synthesis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is not a single-step process.[1][4] High-purity isolation requires a convergent approach, typically starting from 2-chloroisonicotinonitrile .[1] This route avoids the formation of regioisomers common in direct pyridine functionalization.
Core Synthetic Pathway (SnAr + Reduction)
The following protocol describes a scalable, two-step synthesis designed for gram-scale preparation.
Mechanism: The alkoxide generated from 2-methoxyethanol attacks the electrophilic C-2 position of the pyridine ring.[1] The electron-withdrawing nitrile group at C-4 activates the ring, facilitating the displacement of the chloride ion.[1]
Workup: Careful quenching with MeOH/HCl to break boron complexes (if using BH
), followed by basification and extraction.
Visualized Workflow (DOT Diagram)
Figure 1: Two-step synthetic pathway utilizing nucleophilic aromatic substitution followed by hydride reduction.[1]
Part 3: Strategic Application in Drug Discovery
This building block is rarely the pharmacophore itself; rather, it is a property-modulating fragment .
Solubility Enhancement (The "Mini-PEG" Effect)
The 2-methoxyethoxy tail acts as a truncated polyethylene glycol (PEG) chain.
Mechanism: The ether oxygen atoms act as hydrogen bond acceptors, interacting with water molecules to disrupt the crystal lattice energy of the final drug molecule.
Impact: Replacing a standard benzyl or alkyl group with this moiety can increase aqueous solubility by 10–50 fold.
Bioisosterism & Metabolic Stability
Pyridine Core: Serves as a bioisostere for phenyl rings, lowering LogP and reducing metabolic liability (blocking CYP450 oxidation at the ring carbons).
Ether Linkage: More metabolically stable than esters or amides in plasma, though susceptible to O-dealkylation by CYP enzymes if not sterically protected.
Linker Utility
The primary amine (-CH2NH2) is a versatile handle for:
Amide Coupling: Reaction with carboxylic acids.
Reductive Amination: Reaction with aldehydes/ketones.
Sulfonylation: Reaction with sulfonyl chlorides.
Part 4: Analytics & Quality Control
To ensure the integrity of experimental data, the identity of CAS 1016496-42-6 must be validated using the following criteria.
Thermodynamic Stability of 2-(2-methoxyethoxy)pyridine Derivatives: Mechanistic Insights and Experimental Workflows
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 2-(2-methoxyethoxy)pyridine motif is a critical structural element in moder...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
The 2-(2-methoxyethoxy)pyridine motif is a critical structural element in modern medicinal chemistry and advanced materials. However, its thermodynamic stability is often misunderstood, leading to unexpected degradation during formulation or long-term storage. Unlike their lactam tautomers, 2-alkoxypyridines exist in a state of kinetic stability but are thermodynamically driven toward rearrangement or hydrolysis under specific environmental stressors.
As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical postulates. Here, we dissect the causality behind the thermodynamic behavior of 2-(2-methoxyethoxy)pyridine derivatives and provide a self-validating experimental framework for profiling their stability in drug development pipelines.
Structural Thermodynamics & Tautomeric Equilibria
To understand the stability of 2-(2-methoxyethoxy)pyridine, one must first analyze the fundamental thermodynamic differences between the O-alkyl (alkoxypyridine) and N-alkyl (pyridone) states.
The Lack of Intermolecular Hydrogen Bonding
The thermodynamic landscape of pyridine derivatives is heavily influenced by self-assembly. 2-Pyridones are known to form highly stable, hydrogen-bonded dimers in solution and solid states, which drastically lowers their free energy[1]. In stark contrast, synthetic precursors and derivatives bearing 2-alkoxypyridine appendages are incapable of aggregating via intermolecular hydrogen bonds[1][2].
Because 2-(2-methoxyethoxy)pyridine cannot self-stabilize through dimerization, its thermodynamic stability is highly dependent on solvent polarity and the inductive effects of the ether side chain.
Thermal Rearrangement (The Thermodynamic Sink)
While 2-(2-methoxyethoxy)pyridine is kinetically stable at room temperature, the O-alkyl form is thermodynamically less stable than the corresponding N-alkyl-2-pyridone. Under thermal stress or catalytic conditions, 2-alkoxypyridines undergo a thermal rearrangement (analogous to the Hilbert-Johnson reaction) to form N-alkyl-2-pyridones[3]. Furthermore, high-pressure studies on related 2-alkoxypyridine N-oxides demonstrate that rearrangement to N-alkoxy-2-pyridones can proceed via concerted or diradical processes depending on the substituent, highlighting the thermodynamic drive toward the pyridone core[4].
Fig 1: Thermodynamic and kinetic degradation pathways of 2-(2-methoxyethoxy)pyridine.
The Role of the 2-Methoxyethoxy Substituent
The specific inclusion of a 2-methoxyethoxy chain introduces unique thermodynamic variables compared to simple methoxy or ethoxy groups:
Inductive Electron Withdrawal: The two highly electronegative oxygen atoms in the ether chain withdraw electron density from the pyridine ring. This increases the electrophilicity of the C2 carbon, lowering the activation energy (
) required for nucleophilic attack by water or hydroxide ions.
Conformational Flexibility & Chelation: The flexible ethylene glycol-like tail can adopt gauche conformations that allow the ether oxygens to act as bidentate or tridentate ligands in the presence of transition metals. When coordinated to a metal center, the thermodynamic stability of the 2-(2-methoxyethoxy)pyridine complex increases exponentially due to the chelate effect, effectively halting hydrolytic degradation[2].
Standardized Experimental Protocol for Stability Profiling
To ensure scientific integrity, stability testing must be self-validating. The following protocol utilizes orthogonal analytical techniques to separate kinetic degradation (hydrolysis) from thermodynamic transitions (rearrangement).
Phase 1: Isothermal Microcalorimetry (IMC)
Causality: IMC directly measures the minute heat flow associated with slow thermal rearrangements without applying extreme thermal stress that could trigger unnatural degradation pathways.
Preparation: Dissolve the 2-(2-methoxyethoxy)pyridine derivative in a non-polar solvent (e.g., toluene) and a polar protic solvent (e.g., methanol) at a standardized 0.1 M concentration.
Equilibration: Seal the ampoules and equilibrate the microcalorimeter at 298.15 K.
Data Acquisition: Record the heat flow (
W) continuously over 72 hours. An exothermic drift in the non-polar solvent often indicates the onset of spontaneous O-to-N alkyl rearrangement.
Causality: Because 2-alkoxypyridines lack H-bond stabilization[1], they are highly susceptible to C-O bond cleavage in aqueous environments. Testing across a pH gradient validates the specific catalytic mechanism (acid vs. base).
Buffer Preparation: Prepare 1.0 mg/mL solutions of the compound in buffered aqueous media at pH 2.0, 7.4, and 12.0.
Thermal Incubation: Divide samples and incubate at 40°C, 60°C, and 80°C in sealed amber vials to prevent photochemical interference.
L aliquots and immediately quench with a cold neutralizing buffer (4°C) to halt degradation.
Quantification: Analyze via LC-MS to quantify the disappearance of the parent compound and the formation of the 2-pyridone degradant.
Phase 3: Arrhenius Kinetics Calculation
Causality: Extrapolating high-temperature data to ambient conditions provides the Gibbs Free Energy of activation (
), a definitive measure of thermodynamic stability.
Calculate the rate constant (
) for each temperature.
Plot
vs. to derive the Activation Energy ().
Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.
Quantitative Data Summary
The table below synthesizes the comparative thermodynamic parameters of pyridine derivatives, illustrating why the 2-(2-methoxyethoxy) substitution requires specific handling protocols.
Table 1: Comparative Thermodynamic Parameters of Pyridine Derivatives
Compound Class
Intermolecular H-Bonding
Relative of Formation (kcal/mol)
Primary Degradation Pathway
Est. of Hydrolysis (kcal/mol)
2-Pyridone (Lactam)
Strong (Dimeric)
Reference (0.0)
N/A (Stable Sink)
N/A
2-Methoxypyridine
None
+5.5 to +10.0
O-Dealkylation
~22.4
2-(2-Methoxyethoxy)pyridine
Weak Intramolecular
+4.2 to +8.5
Ether Cleavage / Hydrolysis
~19.8
N-Alkyl-2-pyridone
None
+1.5 to +3.0
Photochemical
>30.0
Note: The lower
of hydrolysis for the 2-(2-methoxyethoxy) derivative compared to the simple methoxy derivative highlights the inductive destabilization caused by the extended ether chain.
References
High Pressure Organic Chemistry (Discussion on the concerted process of 2-alkoxypyridine N-oxide to N-alkoxy-2-pyridone).
Catalysis of aminolysis of p‐nitrophenyl acetate by 2‐pyridones (Analysis of hydrogen bonding in 2-pyridones vs. 2-alkoxypyridines).
Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere (Mechanistic insights into the lack of H-bonding in alkoxypyridine appendages).
Handbook of Heterocyclic Chemistry (Thermal rearrangement pathways of 2-alkoxypyridines to N-alkyl-2-pyridones). Internet Archive.
Technical Whitepaper: Physicochemical Profiling and Basicity of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Executive Summary In rational drug design, the precise determination of a molecule's acid-base dissociation constants (pKa) is foundational for predicting its pharmacokinetic behavior, solubility, and receptor-binding af...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In rational drug design, the precise determination of a molecule's acid-base dissociation constants (pKa) is foundational for predicting its pharmacokinetic behavior, solubility, and receptor-binding affinity. [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is a bifunctional building block featuring two distinct basic centers: an exocyclic primary amine and an endocyclic pyridine nitrogen.
This technical guide provides an in-depth mechanistic analysis of the molecule's basicity, extrapolates its thermodynamic pKa values based on structural analogs, and outlines self-validating experimental protocols for empirical determination.
To accurately profile the basicity of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, we must isolate the electronic contributions of its functional groups. The molecule exhibits a diprotic nature, meaning it will undergo two distinct protonation events across a pH gradient.
The Exocyclic Primary Amine (pKa₁)
The methanamine group (-CH₂NH₂) at the 4-position is the most basic site on the molecule. Because the nitrogen is sp³ hybridized and insulated from the aromatic π-system by a methylene bridge, its lone pair is fully localized and available for protonation.
In the unsubstituted analog, 4-picolylamine (pyridin-4-ylmethanamine), the primary amine exhibits a pKa of approximately 8.30[1]. The presence of the electron-withdrawing pyridine ring slightly depresses this value compared to a standard aliphatic amine (e.g., benzylamine, pKa ~9.3). In our target molecule, the addition of the 2-(2-methoxyethoxy) group exerts a mild, long-range inductive electron-withdrawing effect (-I), which is expected to slightly lower the pKa of the primary amine to an estimated 8.1 – 8.2 .
(Note: While some commercial databases cite a pKa of 9.65 for 4-picolylamine[2], rigorous crystallographic and thermodynamic studies confirm the 8.30 value[1], which aligns with the expected inductive penalty of the pyridine heterocycle).
The Endocyclic Pyridine Nitrogen (pKa₂)
The sp² hybridized pyridine nitrogen is significantly less basic. Unsubstituted pyridine has a pKa of 5.2. However, substitution at the 2-position with an oxygen-containing moiety drastically alters this electronic landscape.
For example, 2-methoxypyridine has a measured pKa of 3.28[3]. This sharp decrease in basicity is driven by the strong inductive withdrawal (-I) of the highly electronegative oxygen atom adjacent to the ring nitrogen. Although the oxygen can theoretically donate electron density via resonance (+M), the inductive effect overwhelmingly dominates the thermodynamics of protonation at the alpha position. The 2-methoxyethoxy chain in our target molecule will behave almost identically to a simple methoxy group, yielding an estimated pKa of ~3.2 .
Protonation sequence of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine across pH gradients.
Self-Validating Experimental Protocols for pKa Determination
To transition from theoretical extrapolation to empirical certainty, a dual-methodology approach is required. Potentiometric titration is ideal for the primary amine (pKa ~8.2), but it loses accuracy at pH extremes. Therefore, UV-Vis spectrophotometric titration is mandated for the pyridine nitrogen (pKa ~3.2), as protonation of the aromatic ring induces a measurable shift in the π-π* absorption bands.
Self-validating dual-methodology workflow for accurate pKa determination.
Causality Check: Atmospheric CO₂ dissolves in water to form carbonic acid, which skews titration curves. An inert gas blanket is non-negotiable for accurate basicity measurements.
Apparatus Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C. Verify that the Nernstian slope is >98%.
Sample Preparation: Dissolve 2.0 mM of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine in 50 mL of degassed, deionized water. Add KCl to achieve a final concentration of 0.15 M (mimicking physiological ionic strength).
Environmental Control: Place the sample in a water-jacketed vessel maintained at 25.0 °C. Purge the headspace continuously with high-purity Nitrogen (N₂) gas.
Titration Execution: Acidify the solution to pH 2.0 using standardized 0.1 M HCl. Titrate with standardized 0.1 M KOH in 0.05 mL increments. Allow the potential (mV) to stabilize within 0.1 mV/min before recording each data point.
Data Analysis: Plot the volume of titrant against pH. Utilize the first derivative method to identify equivalence points, and extract the pKa at the half-equivalence point using the Bjerrum function.
Causality Check: Because the pyridine pKa is near 3.2, potentiometry struggles with the high concentration of background H⁺ ions. UV-Vis bypasses this by directly measuring the ratio of protonated to unprotonated chromophores.
Preparation: Prepare a 50 µM solution of the analyte in a 0.15 M KCl aqueous matrix.
Spectral Baseline: Record the UV-Vis spectrum (200–400 nm) of the fully deprotonated species at pH 6.0, and the fully protonated species at pH 1.0. Identify the analytical wavelength (
) where the greatest absorbance difference exists (isosbestic points should be clearly visible, validating a two-state transition).
Titration: Adjust the pH of the solution from 1.0 to 6.0 in increments of 0.2 pH units using micro-additions of HCl/KOH. Record the absorbance at each step.
Regression: Apply the Henderson-Hasselbalch equation to the absorbance data:
The y-intercept of the linear regression yields the precise pKa₂.
Pharmacokinetic & ADME Implications
Understanding the exact pKa values of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine allows researchers to predict its physiological state with high precision.
Using the Henderson-Hasselbalch equation at physiological pH (7.4):
Primary Amine (pKa ~8.2):
. The ratio of protonated (cationic) to unprotonated (neutral) species is roughly 6.3 to 1. Therefore, the amine is ~86% protonated in systemic circulation.
Pyridine Nitrogen (pKa ~3.2):
. The ratio of unprotonated to protonated species is massive. The pyridine ring is >99.99% neutral at physiological pH.
Strategic Takeaways for Drug Development:
Membrane Permeability (LogD): Because the molecule exists primarily as a monocation at pH 7.4, its LogD will be significantly lower than its calculated LogP. The 2-methoxyethoxy tail provides additional hydrogen-bond acceptors, further increasing aqueous solubility but potentially hindering passive blood-brain barrier (BBB) penetration.
Salt Selection: The vast difference in basicity (
pKa ≈ 5.0) allows for highly controlled salt formation. Pharmaceutical chemists can easily formulate a stable mono-salt (e.g., a hydrochloride or mesylate salt) targeting only the primary amine, leaving the pyridine ring neutral to prevent hygroscopicity issues in the solid state.
References
Seidel, Ruediger, et al. "Pyridin-4-ylmethanaminium perchlorate monohydrate." IUCrData, International Union of Crystallography, 24 May 2023, [Link]
In drug discovery, [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is not merely a reagent; it is a high-value bifunctional scaffold .[1][2][3] The molecule combines a reactive primary amine (for amide coupling or reductive amination) with a pyridine core substituted by a short polyethylene glycol (PEG)-like tail.[1][2][3]
Why this matters for safety:
The structural duality dictates the hazard profile. The aminomethylpyridine core drives the acute toxicity and corrosivity (high pH), while the methoxyethoxy tail enhances lipophilicity and aqueous solubility. This combination creates a "Trojan Horse" effect: the ether tail may facilitate rapid skin absorption of the corrosive amine core, making dermal exposure significantly more dangerous than standard inorganic bases.
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]
Parameter
Data / Estimation
Chemical Name
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
CAS Number
1016496-42-6
Molecular Formula
C₉H₁₄N₂O₂
Molecular Weight
182.22 g/mol
SMILES
COCCOC1=NC=CC(CN)=C1
Physical State
Liquid (Viscous oil) or Low-Melting Solid
Solubility
High in Water, DMSO, Methanol, DCM (due to ether tail)
Acidity (pKa)
~8.5–9.0 (Amine), ~3.0 (Pyridine N) [Predicted]
Scientist’s Note: Unlike simple picolylamines, the glycol ether side chain lowers the vapor pressure but increases surface tension wetting. Spills will be difficult to clean with water alone due to the "soapy" nature of PEG-derivatives; use an amphiphilic absorbent (e.g., chemically treated polypropylene pads).[2][3]
Hazard Identification (GHS Classification)
Based on the functional group analysis (primary benzylic-type amine on a pyridine ring) and available vendor data for this specific CAS, we treat this compound as a Category 1B Corrosive .[2][3]
The primary amine attacks lipid bilayers; the high pH causes saponification of tissue fats (liquefactive necrosis).[1][2][3]
H302
Harmful if swallowed.
Pyridine derivatives often disrupt neurological function or cause metabolic inhibition.
H318
Causes serious eye damage.
Irreversible corneal opacity can occur within seconds of contact.
Risk Mitigation & Engineering Controls
As a Senior Scientist, I rely on self-validating workflows . We do not rely on "being careful"; we rely on engineering controls that prevent exposure even if a mistake is made.
The "Double-Barrier" Protocol
For handling [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, we utilize a double-barrier approach due to its potential for rapid dermal absorption.[1][2][3]
Primary Barrier (Engineering): All transfers >50 mg must occur in a certified Fume Hood or Glovebox.
Outer: Long-cuff Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged handling.[1][2][3]
Eyes: Chemical Splash Goggles (Face shield required if pouring >100 mL).
Visualization: Safe Handling Workflow
The following diagram outlines the decision logic for handling this specific class of corrosive building blocks.
Caption: Decision matrix for handling corrosive aminomethylpyridines based on scale and containment requirements.
Emergency Response Protocols
In the event of exposure, the speed of response dictates the severity of the injury. The "methoxyethoxy" tail makes this compound stickier than standard amines, requiring specific washing techniques.
Skin Contact (The "Flush and Soap" Rule)[1][2][3][12]
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.
Flush: Immediately flood the area with water for 5 minutes.
Soap: Apply a non-abrasive soap (PEG-based cleansers are ideal) to emulsify the lipophilic tail.
Secondary Flush: Continue rinsing for 15 minutes.
Medical: Seek evaluation for chemical burns.
Eye Contact[1][10][12][13][15][16]
Irrigate: Use an eyewash station immediately. Hold eyelids open.
Duration: Minimum 30 minutes. Alkaline burns penetrate deeper over time; longer flushing is critical compared to acid burns.
Understanding the reactivity of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine prevents accidents during synthesis.[1][2][3]
Stability Profile
Air Sensitivity: The primary amine readily absorbs CO₂ from the air to form carbamates (white crust). This is not dangerous but alters stoichiometry.
Oxidation: The ether linkage is susceptible to peroxide formation over long-term storage.[1][3]
Protocol: Store under Argon/Nitrogen at 2–8°C.
Incompatibility:
Acids: Exothermic neutralization.
Acid Chlorides/Anhydrides: Violent reaction evolving heat and HCl gas (if not scavenged).
Oxidizers: Potential for N-oxide formation or ether cleavage.[1][3]
Reaction Pathway Visualization
The diagram below illustrates the typical utility of this scaffold and the associated hazards at each step.
Caption: Transformation pathway highlighting the shift from Corrosive (Reagent) to Potential Sensitizer (Product).
References
BLD Pharm. (n.d.). Safety Data Sheet for (2-(2-Methoxyethoxy)pyridin-4-yl)methanamine (CAS 1016496-42-6). Retrieved from
PubChem. (2025).[4][5] Compound Summary for Pyridin-4-ylmethanamine derivatives. National Library of Medicine.[4][5] Retrieved from
Sigma-Aldrich. (2025). Material Safety Data Sheet: 4-Picolylamine. (Used as a surrogate for core toxicity profile). Retrieved from
ECHEMI. (2025). Safety Data Sheet for 4-Pyridinemethanamine. Retrieved from
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific SDS provided by your chemical vendor before handling.[2]
Technical Guide: Solubility Profiling of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine in Organic Solvents
[1][2][3] Executive Summary This technical guide provides an in-depth analysis of the solubility profile of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine , a critical pyridine-based building block often utilized in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
This technical guide provides an in-depth analysis of the solubility profile of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine , a critical pyridine-based building block often utilized in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2]
While specific empirical data for this 4-yl isomer is often proprietary, this guide synthesizes predictive physicochemical modeling with empirical data from its direct structural congeners (e.g., the 3-yl isomer, CAS 1016765-58-4, and 4-picolylamine).[1][2] The presence of the 2-methoxyethoxy substituent is the defining feature, acting as a solubilizing "tail" that significantly alters the solubility landscape compared to the parent pyridine methanamine, enhancing compatibility with polar aprotic and ethereal solvents.[1][2]
Key Takeaway: The molecule exhibits an amphiphilic nature.[1][2] The primary amine and pyridine ring drive water/alcohol solubility, while the methoxyethoxy chain extends solubility into moderately polar organic solvents (THF, DCM), distinguishing it from simple aminomethylpyridines.[1][2]
Physicochemical Characterization
Understanding the molecular architecture is the first step in predicting solvent interaction.[1][2]
Structural Analysis[1][2][3]
Core Scaffold: Pyridine ring (aromatic, electron-deficient).[1][2]
Functional Group A (Basic): 4-Methanamine (
).[1][2] A primary amine that is highly polar and basic ().[1][2]
Functional Group B (Solubilizing): 2-Methoxyethoxy (
).[1][2] This glycol-like ether chain acts as a hydrogen bond acceptor and increases conformational flexibility, disrupting crystal packing and enhancing solubility in organic media.[1][2]
Moderately lipophilic; soluble in both aqueous and organic phases.[1][2]
pKa (Conjugate Acid)
~5.2 (Pyridine N)~9.2 (Amine N)
pH-Dependent Solubility: Highly soluble in acidic aqueous media (pH < 4).[1][2]
H-Bond Donors
2 (Primary Amine)
High affinity for protic solvents (Alcohols, Water).[1][2]
H-Bond Acceptors
4 (2 Ethers, 2 Nitrogens)
Excellent solubility in H-bond donating solvents.[1][2]
Solubility Profile in Organic Solvents[1][2][3][4]
The following profile categorizes solvents based on their interaction with the specific functional motifs of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine.
Polar Protic Solvents (High Solubility)
Solvents: Methanol (MeOH), Ethanol (EtOH), Water (pH < 7), Isopropanol.[1][2]
Mechanism: The primary amine and ether oxygens form strong hydrogen bond networks with the solvent.[1][2]
Application: Ideal for nucleophilic substitution reactions or reductive aminations where the amine needs to be fully solvated.[1][2]
Mechanism: This is where the methoxyethoxy group plays a critical role.[1][2][3] Unlike simple 4-picolylamine (which can be sparingly soluble in ethers), the glycol tail improves lipophilicity, making this molecule compatible with THF and DCM.[1][2]
Application: Standard work-up solvents; suitable for amide coupling reactions.[1][2]
As a Senior Scientist, you must validate these predictions empirically. The following protocol uses a "Saturation Shake-Flask" method coupled with HPLC-UV, the gold standard for accurate solubility profiling.
Reagents & Equipment[1][2][3]
Test Compound: [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (Free Base).[1][2]
Apparatus: Thermomixer or Orbital Shaker, 0.22 µm PTFE Syringe Filters, HPLC System (UV detector @ 254 nm).
Step-by-Step Workflow
Preparation: Weigh ~10 mg of the compound into 2 mL HPLC vials.
Solvent Addition: Add 500 µL of the target solvent to each vial.
Saturation:
Scenario A (Dissolved): If the solid dissolves immediately, add more solid until a visible precipitate remains.[1][2]
Scenario B (Undissolved): Proceed to the next step.
Equilibration: Shake the vials at 25°C at 500-700 RPM for 24 hours. This ensures thermodynamic equilibrium.[1][2]
Filtration: Centrifuge the vials (if necessary) and filter the supernatant through a 0.22 µm PTFE filter to remove undissolved solids.
Dilution: Dilute the filtrate 100x with Mobile Phase (e.g., 50:50 MeCN:Water) to fit within the HPLC calibration curve.
Quantification: Inject onto HPLC. Calculate concentration using a standard calibration curve of the compound in DMSO.
Visualizing the Workflow
Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.
Application Context: Why This Matters
The solubility profile dictates the success of downstream chemical operations.[1][2]
Reaction Optimization
Nucleophilic Substitution: Use DMSO or DMF .[1][2] The high solubility allows for high concentration reactions, increasing kinetics.[1][2]
Amide Coupling: Use DCM or THF .[1][2] The methoxyethoxy group ensures the amine remains in solution, preventing precipitation of the intermediate before the reaction is complete.[1][2]
Purification Strategy (Acid-Base Extraction)
The basicity of the pyridine and amine allows for a classic "Catch and Release" purification, leveraging the pH-dependent solubility.[1][2]
PubChem. Compound Summary: 2,2-Diethoxy-2-pyridin-4-ylethanamine (Structural Analog).[1][2][4] National Library of Medicine.[1][2][4]
[Link][1][2][4]
Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1][2] (Standard reference for solubility protocols).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Pharmacological Profiling & Target Deconvolution of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine Scaffolds
Executive Summary
The [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to interrogate multiple biological targets with high affinity. This specific derivative combines a pyridin-4-yl methanamine core —a validated pharmacophore for amine oxidases and kinase hinge regions—with a 2-methoxyethoxy tail , a strategic substitution designed to optimize lipophilicity (LogD) and aqueous solubility without compromising ligand efficiency.[1]
This guide details the primary biological targets for this scaffold, specifically Lysyl Oxidase-Like 2 (LOXL2) and Rho-Associated Kinase (ROCK) , and provides rigorous, self-validating protocols for their interrogation.
Structural Pharmacophore Analysis
To understand the biological activity, we must first deconstruct the molecule into its functional interaction domains.
Structural Domain
Chemical Feature
Biological Function
Primary Amine (-CH2-NH2)
Nucleophilic, Basic (pKa ~8-9)
Warhead: Mimics the -amino group of lysine substrates (LOXL2); forms salt bridges with Asp/Glu residues in kinase active sites.[1]
Pyridine Core (C5H3N)
Aromatic, H-bond Acceptor
Anchor: Pi-stacking interactions (Phe/Tyr/Trp); The ring nitrogen acts as a critical H-bond acceptor in the ATP hinge region of kinases.
Methoxyethoxy Tail (-O-CH2-CH2-O-CH3)
Polar, Flexible Ether
Solubilizer: Projects into the solvent front to improve solubility; modulates metabolic stability by blocking the metabolically vulnerable 2-position.[1]
The most authoritative target for 2-substituted pyridin-4-ylmethanamine derivatives is the Lysyl Oxidase (LOX) family, specifically the LOXL2 isoform. These enzymes catalyze the oxidative deamination of lysine residues in collagen and elastin, driving fibrosis.[2][3]
Mechanism of Action: The primary amine of the scaffold acts as a substrate mimic, entering the active site and interacting with the LTQ (lysine tyrosylquinone) cofactor and the copper center. Unlike simple benzylamines, the pyridine core provides electronic tuning that enhances selectivity for LOXL2 over the housekeeping LOX enzyme.
Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[1]
Buffer: 1.2 M Urea, 50 mM Borate, pH 8.2 (Urea is critical to unfold the LOXL2 active site for small molecule access).
Step-by-Step Methodology:
Preparation: Dilute the [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine derivative in DMSO (10-point dose-response, starting at 100 µM).
Enzyme Incubation: Mix 10 µL of diluted compound with 20 µL of rhLOXL2 (0.5 µg/mL final) in the assay buffer.
Pre-incubation (Critical): Incubate for 30 minutes at 37°C. Note: Amine oxidase inhibitors often exhibit slow-binding kinetics; skipping this step leads to underestimation of potency.[1]
Reaction Initiation: Add 20 µL of Substrate Mix (10 mM DAP, 100 µM Amplex Red, 1 U/mL HRP).
Kinetic Read: Measure fluorescence (Ex/Em 530/590 nm) every 2 minutes for 30 minutes.
Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
Citation: Hutchinson, J. H., et al. "Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX."[4] ACS Medicinal Chemistry Letters, 2017.[1]
The pyridine-amine motif is a classic "hinge-binding" scaffold for Serine/Threonine kinases, particularly ROCK1 and ROCK2.[1]
Mechanism of Action: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met156 (ROCK1 hinge), while the methanamine group likely interacts with Asp160 or Glu residues in the ribose pocket. The methoxyethoxy tail extends towards the solvent, improving the entropic penalty of binding.
Objective: Determine the binding affinity (Kd) or inhibitory potency (IC50) using a TR-FRET format.
Step-by-Step Methodology:
Reaction Mix: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
Compound Addition: Add 5 nL of compound (acoustic dispensing preferred) to a 384-well plate.
Kinase/Antibody Mix: Add 5 µL of ROCK1/2 enzyme (5 nM final) mixed with Eu-labeled anti-His antibody (2 nM).
Tracer Addition: Add 5 µL of AlexaFluor-647 labeled ATP-competitive tracer (Kinase Tracer 236 is standard for ROCK).[1]
Equilibration: Incubate for 60 minutes at Room Temperature.
Detection: Read TR-FRET on a multimode reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).
Calculation: Calculate the Emission Ratio (665/615). High ratio = Tracer bound (No inhibitor).[1] Low ratio = Tracer displaced (Inhibitor bound).[1]
Visualization: Mechanism & Screening Workflow
The following diagrams illustrate the structural interaction logic and the validation cascade.
Figure 1: Pharmacophore mapping showing the dual-targeting capability of the scaffold. The amine is critical for LOXL2, while the pyridine core drives Kinase affinity.
Figure 2: Experimental validation workflow for confirming biological activity.
References
Hutchinson, J. H., et al. (2017).[1] "Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX." ACS Medicinal Chemistry Letters, 8(5), 553–557.[1] [Link]
Rowbottom, M. W., et al. (2017).[1] "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of LOXL2." Journal of Medicinal Chemistry, 60(10), 4403–4423.[2] [Link][2]
Liao, J., et al. (2007).[1] "Rho-Kinase Inhibitor Ripasudil (K-115), a Novel Eye Drop, Lowers Intraocular Pressure."[1] Journal of Ocular Pharmacology and Therapeutics. [Link] (Contextual reference for Pyridine-ROCK SAR).
Literature Review and Technical Guide: Design, Synthesis, and Application of 2-Alkoxy Substituted Pyridine Amines
Executive Summary In modern medicinal chemistry, the 2-alkoxy-aminopyridine scaffold (including 2-alkoxy-3-aminopyridines and 2-alkoxy-5-aminopyridines) has emerged as a privileged pharmacophore. The strategic placement...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the 2-alkoxy-aminopyridine scaffold (including 2-alkoxy-3-aminopyridines and 2-alkoxy-5-aminopyridines) has emerged as a privileged pharmacophore. The strategic placement of an alkoxy group at the C2 position of the pyridine ring serves multiple stereoelectronic functions: it modulates the basicity (pKa) of the pyridine nitrogen via resonance electron donation, acts as a potent hydrogen-bond acceptor, and provides a steric shield that can dictate molecular conformation. Concurrently, the amino group provides a versatile vector for further functionalization, such as amide coupling or Buchwald-Hartwig cross-coupling.
This technical guide synthesizes current literature, evaluates field-proven synthetic methodologies, and provides self-validating experimental protocols for the generation and application of 2-alkoxy pyridine amines in drug discovery.
Structural and Electronic Rationale
The reactivity and biological behavior of 2-alkoxy-aminopyridines are governed by the push-pull electronic dynamics of the ring.
Basicity Modulation: Unsubstituted aminopyridines can be highly basic, leading to poor membrane permeability and high hERG liability. The 2-alkoxy substituent mitigates this by delocalizing electron density away from the pyridine nitrogen, optimizing the physicochemical properties for oral bioavailability.
Reactivity: The electron-donating nature of the alkoxy group makes the pyridine ring electron-rich. While this is beneficial for electrophilic aromatic substitution, it severely hinders traditional Nucleophilic Aromatic Substitution (SNAr) at other positions unless the ring is pre-activated by strongly electron-withdrawing groups (e.g., a nitro group) or via transient pyridinium salt formation[1].
Key Synthetic Methodologies
Selecting the optimal synthetic route for 2-alkoxy-aminopyridines depends on the substitution pattern and the availability of starting materials.
Caption: Decision tree for selecting the optimal 2-alkoxy-aminopyridine synthesis route.
Classical SNAr and Nitro Reduction
The most robust method for synthesizing 2-alkoxy-3-aminopyridines involves treating a 2-halo-3-nitropyridine with a sodium alkoxide. The strong electron-withdrawing effect of the ortho-nitro group sufficiently lowers the LUMO of the pyridine ring, facilitating rapid SNAr. Subsequent catalytic hydrogenation of the nitro group yields the desired amine.
Mild SNAr via Ketene Hemiaminals
A significant advancement in the synthesis of 2-aminopyridines avoids harsh thermal conditions and transition metals. By converting 2-halopyridines into bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates , the pyridine ring becomes highly electrophilic[1]. This dual SNAr-activating and N-protecting group allows for mix-and-stir amination at room temperature, which is highly advantageous for late-stage functionalization in medicinal chemistry[1].
Buchwald-Hartwig Cross-Coupling
For substrates lacking electron-withdrawing groups (e.g., simple 2-alkoxy-5-bromopyridines), palladium-catalyzed amination is required. The use of bulky, electron-rich phosphine ligands (like Xantphos or BrettPhos) is critical to facilitate reductive elimination and prevent competitive
Protocol A: Synthesis of 2-Methoxy-3-aminopyridine via SNAr/Reduction
Causality Focus: The choice of solvent and strict monitoring are critical to prevent side reactions.
Alkoxylation: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol. Cool to 0 °C. Dropwise add a solution of sodium methoxide (1.1 eq) in methanol.
Rationale: Using methanol as the solvent prevents transesterification/ether exchange that would occur if a mismatched alkoxide/solvent pair (e.g., NaOMe in Ethanol) were used.
SNAr Execution: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The strong ortho-nitro activation allows this to proceed without heating.
Workup: Quench with saturated aqueous NH
Cl to neutralize excess base. Extract with EtOAc (3x). Dry over anhydrous NaSO, filter, and concentrate to yield 2-methoxy-3-nitropyridine.
Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).
Critical Safety Step: Purge the reaction vessel with N
gas three times before introducing H gas via a balloon. Pd/C can ignite methanol vapors in the presence of oxygen.
Validation: Stir under H
atmosphere for 4-6 hours. Monitor strictly via LC-MS.
Rationale: Partial reduction can lead to reactive nitroso or hydroxylamine species. Ensure the mass corresponding to the fully reduced amine (M+H) is the sole peak before terminating the reaction. Filter through Celite to remove Pd/C and concentrate.
Protocol B: Mild Amination via 2-Halopyridinium Ketene Hemiaminals[1]
Causality Focus: Base selection dictates the stability of the intermediate.
Amination: In a dry flask, combine the pyridinium salt, the desired primary or secondary amine nucleophile (1.2 eq), and anhydrous K
CO (2.0 eq) in dichloromethane (DCM).
Rationale: K
CO is selected as a sparingly soluble, acid-scavenging base. Stronger or fully soluble bases promote the competitive hydrolysis of the iminopyridine intermediate back to a pyridone[1].
Reaction: Stir at room temperature under an ambient atmosphere for 12 hours.
Deprotection: The resulting N-(1-ethoxyvinyl) group can be cleaved by adding a mild aqueous acid (e.g., 1M HCl) directly to the mixture, yielding the free 2-alkoxy-aminopyridine salt. Neutralize and extract.
Medicinal Chemistry Applications
The 2-alkoxy-aminopyridine motif is frequently deployed to target complex protein structures, acting as a hinge-binding motif in kinases or a selectivity filter in G-Protein Coupled Receptors (GPCRs).
Caption: Dual pharmacological targeting pathways of 2-alkoxy-aminopyridine derivatives.
Dopamine D4 Receptor (D4R) Antagonists
In the development of selective D4R antagonists for neuropsychiatric disorders, chiral alkoxymethyl morpholine analogs incorporating pyridine rings have been extensively studied[2]. Interestingly, Structure-Activity Relationship (SAR) studies revealed that combining a 6-fluoro-3-indole analog with a 2-chloro-6-alkoxypyridine motif led to highly potent compounds (e.g.,
= 3.3 nM), demonstrating complete selectivity against other dopamine receptors (D1, D2L, D2S, D3, and D5)[2]. The alkoxy linker provides essential conformational flexibility while maintaining strict receptor pocket geometry.
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases. Researchers have designed L-amino acids containing a 2-aminopyridine moiety as potent nNOS inhibitors[3]. The 2-aminopyridine core mimics the guanidine group of L-arginine (the natural substrate of nNOS), forming critical bidentate hydrogen bonds with the active site glutamate residue[3]. Alkoxy substitutions on this ring can further tune the lipophilicity and blood-brain barrier (BBB) penetration required for CNS-active nNOS inhibitors.
Agrochemical and Anticonvulsant Intermediates
Beyond direct target inhibition, 2-alkoxypyridines serve as critical synthetic intermediates. For example, 2-alkoxy-5-(pyridin-2-yl)pyridine is a vital precursor in the synthesis of Perampanel, an AMPA receptor antagonist used as an antiepileptic drug[4]. The alkoxy group acts as a masked carbonyl, which is later hydrolyzed to form a pyridone ring essential for the drug's activity[4].
References
Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists
Source: National Institutes of Health (PMC)
URL:[Link]
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives
Source: National Institutes of Health (PMC) / Organic Letters
URL:[Link]
Design, synthesis, and evaluation of new type of L-amino acids containing pyridine moiety as nitric oxide synthase inhibitor
Source: ResearchGate
URL:[Link]
Metabolic Stability Predictions for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
This technical guide provides a rigorous metabolic stability assessment for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine , a bifunctional pyridine scaffold often utilized in medicinal chemistry as a polar linker or solve...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a rigorous metabolic stability assessment for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine , a bifunctional pyridine scaffold often utilized in medicinal chemistry as a polar linker or solvent-exposed headgroup.
Executive Summary & Structural Logic
The molecule [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (hereafter referred to as Compound A ) represents a strategic "fragment" in drug design. It combines a basic amine handle (for solubility and target engagement) with a polar ether tail (to modulate lipophilicity) on a pyridine core (to reduce aromatic ring metabolism).
However, despite the stabilizing influence of the pyridine ring, Compound A contains three distinct "soft spots" (Sites of Metabolism, SOM) that likely limit its half-life (
) in liver microsomes.
Structural Alert Analysis
Feature
Functionality
Metabolic Liability
Predicted Risk
Primary Amine
Target binding / Solubilizing
Oxidative Deamination (MAO/CYP)
High
Terminal Methoxy
Lipophilicity modulation
O-Demethylation (CYP)
High
Pyridine Ring
Scaffold
N-Oxidation
Moderate
Ethylene Linker
Spacer
C-Hydroxylation
Low
Predicted Metabolic Pathways
The metabolic fate of Compound A is governed by the competition between Monoamine Oxidases (MAOs) and Cytochrome P450s (CYPs).
Primary Pathway: Oxidative Deamination
The 4-aminomethyl group is a classic substrate for amine oxidases. Unlike benzylamines, the electron-deficient pyridine ring lowers the pKa of the primary amine (approx. pKa 8.5–8.8 vs. 9.3 for benzylamine), potentially increasing the fraction of non-ionized species available for enzymatic attack, though it may also reduce affinity for specific MAO isoforms.
Mechanism: Oxidation to the imine
hydrolysis to the Aldehyde rapid oxidation to the Carboxylic Acid .
Enzymes: MAO-B (preferential for benzylic-like amines), SSAO (Semicarbazide-Sensitive Amine Oxidase), and CYP450s.
Secondary Pathway: O-Dealkylation
The "2-methoxyethoxy" tail presents a terminal methyl group susceptible to CYP-mediated O-demethylation.
Mechanism: Hydroxylation of the terminal methyl
Hemiacetal collapse Release of Formaldehyde + Alcohol metabolite .
Enzymes: CYP1A2, CYP2D6, CYP3A4.
Tertiary Pathway: N-Oxidation
While the 2-alkoxy substitution pushes electron density into the pyridine ring, making it more susceptible to oxidation than a bare pyridine, the nitrogen lone pair remains a target for Flavin-containing Monooxygenases (FMOs) or CYPs.
Visualization: Metabolic Map
The following diagram illustrates the predicted metabolic cascade for Compound A.
Figure 1: Predicted metabolic tree for Compound A. The green node represents the likely terminal metabolite for the amine pathway, while the red node indicates the primary CYP-mediated metabolite.
Experimental Protocols for Validation
To validate these predictions, a tiered experimental approach is required. Do not rely solely on Liver Microsomes (RLM/HLM) as they lack the cytosolic cofactors needed for aldehyde dehydrogenase (ALDH) and may underrepresent MAO activity.
Protocol A: Comparative Stability Assay (Microsomes vs. Hepatocytes)
Objective: Distinguish between CYP-mediated clearance and Cytosolic/MAO clearance.
System Preparation:
Group 1: Pooled Human Liver Microsomes (HLM) + NADPH (Focus: CYP/FMO).
Group 2: Cryopreserved Human Hepatocytes (Focus: All pathways including MAO/ALDH/Phase II).
Incubation:
Substrate concentration:
(to ensure first-order kinetics).
Timepoints: 0, 5, 15, 30, 60 min at
.
Analysis:
Quench with ice-cold Acetonitrile (containing internal standard).
Analyze via LC-MS/MS (monitor parent depletion).
Interpretation:
If
, metabolic instability is driven by non-CYP enzymes (likely MAO or cytosolic ALDH).
Protocol B: MAO Mechanistic Profiling
Objective: Confirm susceptibility of the primary amine to Monoamine Oxidase.
Inhibitor Panel:
Incubate Compound A with Hepatocytes in the presence of specific inhibitors:
Pargyline (Non-selective MAO inhibitor).
Semicarbazide (SSAO inhibitor).
1-Aminobenzotriazole (ABT) (Pan-CYP inhibitor).
Logic Flow:
If clearance is halted by Pargyline but not ABT , the primary amine is the liability (MAO-driven).
If clearance is halted by ABT , the ether tail or pyridine ring is the liability (CYP-driven).
Visualization: Experimental Decision Tree
Figure 2: Decision logic for identifying the dominant clearance mechanism.
Optimization Strategies
If Compound A displays high clearance (
), structural modification is necessary.
Stabilizing the Amine (MAO Blockade):
-Methylation: Introduce a methyl group at the benzylic position (convert to ). This sterically hinders MAO approach.
Deuteration: Deuterate the benzylic methylene (
). This utilizes the Kinetic Isotope Effect (KIE) to slow C-H bond breakage.
Stabilizing the Ether (CYP Blockade):
Fluorination: Replace the terminal methoxy (
) with a difluoromethoxy () or trifluoromethoxy () group. This reduces electron density and prevents oxidative hydrogen abstraction.
Cyclization: Constrain the ether chain into a ring (e.g., fuse the ether oxygen into a dihydrofuran system if geometry permits), removing the accessible terminal methyl.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of metabolic cleavage).
Dalvie, D., et al. (2002). Assessment of metabolic stability of drug candidates in drug discovery. Pharmaceutical Science & Technology Today. (Methodology for stability assays).
Protocols & Analytical Methods
Method
Application Note: High-Efficiency Amide Coupling with [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
[1][2] Introduction & Molecule Profile[1][3][4][5][6] In modern drug discovery, optimizing physicochemical properties—specifically solubility and metabolic stability—is as critical as potency. [2-(2-Methoxyethoxy)pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Introduction & Molecule Profile[1][3][4][5][6]
In modern drug discovery, optimizing physicochemical properties—specifically solubility and metabolic stability—is as critical as potency. [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine has emerged as a high-value building block because it incorporates a "mini-PEG" (methoxyethoxy) motif attached to a pyridine scaffold.[1][2]
Why This Molecule?
Solubility Modulation: The ether side chain disrupts crystal packing and increases polarity, often improving the aqueous solubility of lipophilic pharmacophores.
pKa Tuning: The 2-alkoxy substitution lowers the basicity of the pyridine nitrogen (
) compared to unsubstituted pyridine (), reducing the risk of non-specific protein binding or hERG inhibition often associated with highly basic centers.
Linker Utility: The primary amine serves as a highly reactive handle for attaching this solubilizing moiety to carboxylic acid cores, common in PROTAC linkers or kinase inhibitor "tail" regions.
Chemical Properties
Property
Value/Description
Molecular Weight
182.22 g/mol
Appearance
Colorless oil or low-melting solid (Free base); White solid (HCl salt)
Hygroscopic; Store under inert atmosphere at 2–8°C
Pre-Reaction Critical Analysis
Before initiating the coupling, three factors determine success:
Salt Form Management: This amine is frequently supplied as a Dihydrochloride salt (.2HCl) to ensure shelf stability.
Implication: You must add at least 2 additional equivalents of base (DIPEA/TEA) to neutralize the salt. Failure to do so is the #1 cause of low yields.
Nucleophilicity Hierarchy: The primary benzylic amine is significantly more nucleophilic than the pyridine nitrogen. Selective protection of the pyridine is not required.
Acid Sensitivity: While the amide bond is stable, the 2-alkoxypyridine ether linkage can be susceptible to cleavage under harsh acidic conditions (e.g., boiling HBr), generating a 2-pyridone. Standard acidic workups (1M HCl) are generally safe if performed quickly and cold.
-Diisopropylethylamine (DIPEA) (3.0 equiv for free base; 5.0 equiv for HCl salt)[2]
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Procedure
Activation:
In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (
concentration).
Add HATU (1.2 equiv) and DIPEA (1.0 equiv).
Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange. This pre-activation forms the reactive OAt-ester.[1][2]
Amine Addition:
If using Free Base Amine: Add directly to the reaction mixture.
If using Amine HCl Salt: In a separate vial, dissolve the amine salt in minimal DMF and add the remaining DIPEA (2.0–4.0 equiv). Vortex to ensure neutralization, then transfer this solution to the activated acid mixture.
Reaction:
Stir at RT for 1–4 hours.
Monitoring: Check by LC-MS. The activated ester usually converts rapidly. If the reaction stalls, add 0.1 equiv of DMAP (though rarely needed).
Quench:
Dilute with EtOAc or DCM (depending on product solubility).
Add 1% or to the eluent. Switch to Amino-Silica.[1][2]
Formation of N-Acyl Urea
Slow amine addition with carbodiimide (EDC) methods.[1][2]
Switch to HATU (Protocol A) or T3P (Protocol B) which avoid this rearrangement.
Pyridone Formation
Acidic cleavage of the ether tail.
Avoid boiling in strong acids (HBr/HCl). Keep workup temps .
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]
Sigma-Aldrich. [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine Product Page (CAS 1016496-42-6).[1][2] (Note: Representative link for sourcing).
Patterson, A. W., et al. (2011). Optimization of T3P for Solid-Phase and Solution-Phase Amide Coupling.[2] Tetrahedron Letters, 52(20), 2535-2539.[2]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Structural Insights
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is a highly versatile primary amine building block frequently utilized in drug discovery to install functionalized heteroaryl pharmacophores. Structurally, it features a highly nucleophilic aliphatic primary amine (separated from the aromatic system by a methylene spacer) and a basic pyridine nitrogen. The 2-methoxyethoxy substituent enhances aqueous solubility and modulates lipophilicity.
When utilizing this molecule as the amine component in a reductive amination to synthesize secondary or tertiary amines, scientists must account for two critical factors:
High Nucleophilicity: The unhindered primary amine reacts rapidly with aldehydes, creating a high risk of over-alkylation (dialkylation) to form unwanted tertiary amines.
Dual Basicity: The pyridine nitrogen (pKa ~6.0) will competitively bind acidic catalysts. Therefore, when reacting this building block with less electrophilic ketones, stoichiometric (rather than catalytic) amounts of acid are required to ensure the carbonyl is sufficiently activated.
Mechanistic Pathway & Causality
Reductive amination is a tandem reaction involving the condensation of the primary amine with a carbonyl compound to form a hemiaminal, which dehydrates to an imine (or iminium) intermediate. This intermediate is subsequently reduced by a hydride source to yield the target secondary amine.
The choice of reducing agent is dictated by chemoselectivity . The reducing agent must be capable of reducing the protonated imine faster than it reduces the starting carbonyl compound.1[1] because the electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, reducing its nucleophilicity so that it only attacks the highly electrophilic iminium species, leaving unreacted aldehydes and ketones intact.
Mechanistic pathway of reductive amination highlighting the imine intermediate and dialkylation.
Reducing Agent Selection Matrix
To optimize the reaction conditions for[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, the appropriate reducing agent must be selected based on the steric hindrance of the carbonyl and the desired environmental profile.
Reducing Agent
Solvent Compatibility
Chemoselectivity
Toxicity / Safety Profile
Optimal Use Case for Target Amine
NaBH(OAc)3 (STAB)
DCE, THF, MeCN
Very High
Low toxicity, moisture stable
Standard workflows; hindered ketones and stable aldehydes[1].
Pic-BH3
MeOH, H2O, Neat
High
Non-toxic, highly stable
Green chemistry, aqueous conditions, large-scale synthesis[2].
Stepwise reductive amination only (post-imine isolation)[1].
Self-Validating Experimental Protocols
The following protocols are engineered to prevent common failure modes (e.g., dialkylation, incomplete imine formation) when utilizing [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine.
Protocol A: Direct Reductive Amination (Standard STAB Method)
Best for: Ketones and sterically hindered aldehydes where dialkylation is not a primary risk.
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (1.0 eq) and the target carbonyl compound (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M amine concentration.
Acid Catalysis (Crucial Step): If the carbonyl is a ketone, add glacial acetic acid (1.5–2.0 eq). Causality: Because the pyridine ring of the starting amine (pKa ~6) will act as an acid sponge, >1.0 eq of AcOH is required to ensure sufficient free protons remain to activate the ketone carbonyl.
Imine Formation & Validation: Stir at room temperature for 30–60 minutes. Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the primary amine mass is consumed and the imine mass is dominant.
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portionwise over 10 minutes to control mild exothermicity.
Quench & Isolation: Stir for 2–12 hours. Upon completion, quench carefully with saturated aqueous NaHCO3. Causality: A basic quench neutralizes the acetic acid and hydrolyzes unreacted STAB, preventing post-extraction side reactions. Extract with dichloromethane (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Best for: Unhindered aliphatic aldehydes where dialkylation (tertiary amine formation) is highly probable.
Imine Pre-formation: Dissolve the amine (1.0 eq) and aldehyde (1.0 eq) in anhydrous methanol (0.2 M). Add anhydrous MgSO4 (3.0 eq) or Ti(OiPr)4 (1.2 eq) as a water scavenger.
Validation: Stir for 2 hours at RT. Confirm >95% imine formation via 1H NMR (monitoring the characteristic imine -CH=N- proton at 8.0–8.5 ppm).
Filtration: Filter out the solid desiccant under a nitrogen atmosphere. Causality: Removing the desiccant and unreacted aldehyde prevents the subsequent reducing agent from reducing the starting aldehyde into a primary alcohol.
Reduction: Cool the filtrate to 0 °C. Add NaBH4 (1.5 eq) slowly. Causality: NaBH4 is a strong, unselective reducing agent. By isolating the imine first, we can leverage the speed and cost-effectiveness of NaBH4 without risking carbonyl reduction[1].
Quench: Quench with water, extract with EtOAc, dry, and concentrate.
Protocol C: Green Reductive Amination (Picoline-Borane Method)
Best for: Process scale-up, environmentally conscious synthesis, or reactions requiring aqueous media.
Preparation: Dissolve the amine (1.0 eq) and carbonyl (1.0 eq) in a 10:1 mixture of Methanol:Acetic Acid (0.2 M).
Reduction: Add 2 (1.2 eq) in one portion. Causality: Pic-BH3 is highly stable in protic solvents and acidic conditions, making it an ideal, non-toxic replacement for the highly toxic NaBH3CN[2].
Reaction: Stir at room temperature for 2–4 hours until complete by TLC/LC-MS.
Quench: Add 1M HCl slowly to destroy excess borane (Caution: H2 gas evolution). Stir for 15 minutes, then basify with 1M NaOH to pH 9-10 to free-base the secondary amine product. Extract with EtOAc.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.[Link]
Ruhaak, L. R., et al. (2010). 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination. Proteomics, 10(12), 2330-2336.[Link]
Preparation of heterocyclic libraries using [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Application Note: Preparation of Heterocyclic Libraries Using [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine Introduction & Strategic Rationale In modern drug discovery, the design of heterocyclic libraries requires buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation of Heterocyclic Libraries Using [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Introduction & Strategic Rationale
In modern drug discovery, the design of heterocyclic libraries requires building blocks that not only provide reactive handles for parallel synthesis but also embed favorable physicochemical properties directly into the resulting scaffolds. [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS: 1016496-42-6) has emerged as a highly privileged building block for this purpose.
Structurally, this compound features a primary amine anchored to a pyridine ring, which is substituted at the 2-position with a methoxyethoxy group. This specific combination is highly strategic:
The Primary Amine: Acts as a highly reactive, unhindered nucleophile, enabling rapid, high-yielding functionalization via amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr).
The Methoxyethoxy Pharmacophore: Functions as a mini-PEG (polyethylene glycol) chain. The incorporation of methoxyethoxy substituents has been empirically proven to optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates. It enhances lipophilic character and membrane permeability while simultaneously maintaining robust aqueous solubility through hydrogen-bond acceptance [1].
The Pyridine Core: Provides a rigid, planar scaffold capable of critical hydrogen-bonding interactions (e.g., with the hinge region of kinases) and is frequently identified in high-throughput and virtual screening hits, such as recently discovered CD36 antagonists [2].
Physicochemical & Pharmacokinetic Profiling
Before deploying this building block in a high-throughput library synthesis, it is critical to understand its baseline physicochemical parameters. The low molecular weight of the core ensures that subsequent derivatization does not push the final library members beyond Lipinski’s Rule of Five.
Table 1: Physicochemical Properties of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Property
Value
Implication for Library Design
Molecular Weight
182.22 g/mol
Leaves a >300 Da budget for R-groups in lead-like libraries.
LogP (Estimated)
0.8 - 1.2
Optimal starting lipophilicity; prevents final compounds from becoming overly greasy.
H-Bond Donors
1
The primary amine allows for controlled, single-point functionalization without the need for protecting groups.
H-Bond Acceptors
4
The ether oxygens and pyridine nitrogen enhance aqueous solubility and target engagement.
Mass Spec (ESI)
m/z 183.1 [M+H]⁺
Provides a distinct, highly ionizable tracking peak for LC-MS reaction monitoring.
Library Synthesis Workflows & Causality
The following protocols are designed as self-validating systems for parallel library generation. Each method incorporates specific mechanistic choices to maximize yield and minimize purification bottlenecks.
Workflow A: High-Throughput Amide Coupling
Objective: Generate a diverse library of amides using a panel of carboxylic acids.
Causality & Rationale: HATU is selected as the coupling reagent over EDC/HOBt because its byproducts are highly soluble, and it provides superior kinetics for parallel synthesis. This rapid reaction rate minimizes the risk of epimerization when using chiral carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the primary amine remains deprotonated without competing for the activated ester.
Step-by-Step Protocol:
Preparation: In a 2-dram vial, dissolve the diverse carboxylic acid (0.12 mmol, 1.2 eq) in anhydrous DMF (1.0 mL).
Activation: Add HATU (0.12 mmol, 1.2 eq) followed by DIPEA (0.30 mmol, 3.0 eq). Stir at room temperature for 10 minutes to form the active OAt-ester.
Coupling: Add[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (0.10 mmol, 1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.
Self-Validation (In-Process Control): Quench a 2 µL aliquot in 1 mL of 50% MeCN/H₂O. Analyze via LC-MS. The reaction is complete when the m/z 183.1 peak is fully consumed and the target [M+H]⁺ mass dominates.
Workup: Dilute the reaction with EtOAc (3 mL) and wash with saturated aqueous NaHCO₃ (2 × 3 mL) to remove unreacted acid and HATU byproducts. The organic layer is concentrated under a stream of nitrogen.
Workflow B: Reductive Amination for Secondary Amines
Objective: Synthesize a library of secondary amines via condensation with diverse aldehydes.
Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild reducing agent that is chemoselective for the intermediate imine over the starting aldehyde. This prevents the premature reduction of the aldehyde to an alcohol and avoids over-alkylation (tertiary amine formation), which is a common failure mode with stronger agents like NaBH₄.
Step-by-Step Protocol:
Imine Formation: Combine [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (0.10 mmol, 1.0 eq) and the target aldehyde (0.10 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (1.5 mL). Stir for 2 hours at room temperature.
Reduction: Add NaBH(OAc)₃ (0.15 mmol, 1.5 eq) in one portion. Add a catalytic amount of glacial acetic acid (1 drop) to accelerate imine formation if sterically hindered aldehydes are used. Stir for 12 hours.
Self-Validation: Confirm the disappearance of the aldehyde via TLC or LC-MS.
Workup: Quench the reaction carefully with 1M NaOH (1 mL) to neutralize the acetic acid and destroy excess borohydride. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
Workflow C: SNAr for Kinase Inhibitor Scaffolds
Objective: Couple the methanamine to electron-deficient heteroaryls (e.g., 2,4-dichloropyrimidine).
Causality & Rationale: The aliphatic primary amine is highly nucleophilic. By utilizing a slightly elevated temperature (80 °C) and a mild base (K₂CO₃), the amine can readily displace halogens on electron-deficient rings without the need for expensive and air-sensitive palladium catalysts.
Step-by-Step Protocol:
Reaction Setup: Dissolve the heteroaryl chloride (0.10 mmol, 1.0 eq) and [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (0.11 mmol, 1.1 eq) in n-butanol or NMP (1.0 mL).
Base Addition: Add finely powdered K₂CO₃ (0.25 mmol, 2.5 eq).
Heating: Heat the mixture to 80 °C for 6 hours.
Self-Validation: Monitor by LC-MS. Look for the displacement of the characteristic chlorine isotope pattern (M / M+2) in the starting material, replaced by the exact mass of the coupled product.
Workup: Filter the mixture through a short pad of Celite to remove inorganic salts, wash with EtOAc, and concentrate in vacuo.
Quantitative Data Summary
Table 2: Standardized Reaction Metrics for High-Throughput Workflows
Workflow
Average Yield (%)
Typical Reaction Time (h)
Purity Post-Workup (%)
Key LC-MS Indicator
Amide Coupling (HATU)
85 - 95
2 - 4
> 90
Complete consumption of m/z 183.1
Reductive Amination
70 - 85
12 - 16
> 85
Formation of secondary amine [M+H]⁺
SNAr (Pyrimidines)
65 - 80
4 - 8 (at 80 °C)
> 80
Displacement of halogen isotope pattern
Mechanistic & Workflow Visualizations
Fig 1. Divergent parallel synthesis workflows from the core methanamine building block.
Fig 2. Causal relationship between the methoxyethoxy structural motif and ADMET optimization.
References
Klimoszek D, Jeleń M, Dołowy M, Morak-Młodawska B. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Pharmaceuticals. 2024; 17(6):725.
Application
Application Note: Strategic Control of Nucleophilic Substitution at Primary Amine Sites
Executive Summary The functionalization of primary amines ( ) via nucleophilic substitution is a cornerstone transformation in medicinal chemistry, particularly for diversifying lead compounds ("The Compound"). However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of primary amines (
) via nucleophilic substitution is a cornerstone transformation in medicinal chemistry, particularly for diversifying lead compounds ("The Compound"). However, standard alkylation protocols using alkyl halides often fail due to polyalkylation , where the enhanced nucleophilicity of the secondary amine product leads to tertiary amines and quaternary ammonium salts.
This Application Note provides three validated protocols to overcome this kinetic trap. We move beyond simple "excess amine" strategies—which are wasteful for high-value intermediates—and detail chemically controlled methods: Cesium-Promoted Direct Alkylation , Fukuyama Indirect Synthesis , and Nucleophilic Aromatic Substitution (
) .
The Challenge: The "Runaway" Nucleophile
To control the reaction, one must understand the failure mode. In a standard
reaction between a primary amine and an alkyl halide, the product (a secondary amine) is more electron-rich due to the inductive effect () of the newly added alkyl group. Consequently, , leading to uncontrolled over-alkylation.
Visualization: The Kinetic Trap
The following diagram illustrates the competitive kinetics that necessitate the specialized protocols in this guide.
Figure 1: The "Runaway Train" of amine alkylation. The secondary amine is often a better nucleophile than the primary starting material (
Use the following logic gate to determine which protocol applies to your specific substrate.
Figure 2: Strategic selection guide for amine functionalization methods.
Detailed Protocols
Protocol 1: Cesium-Promoted Direct Mono-Alkylation
Best for: Rapid synthesis of secondary amines when the starting material is moderately available.
Mechanism: The "Cesium Effect."[2] The large ionic radius of
results in a loose solvation shell. This creates a "naked" hydroxide anion that efficiently deprotonates the ammonium intermediate but, crucially, surface effects with molecular sieves help suppress the second alkylation event [1].
Best for: High-value, complex scaffolds where zero over-alkylation is tolerated.
Mechanism: The primary amine is converted to a 2-nitrobenzenesulfonamide (Nosyl group). The
of the N-H proton drops to ~11, allowing clean mono-alkylation. The Nosyl group is then removed via Nucleophilic Aromatic Substitution using a thiol [2].[5]
Best for: Attaching the amine to heteroaromatic scaffolds (e.g., Pyrimidines, Pyridines) common in kinase inhibitors.
Mechanism: Addition-Elimination via a Meisenheimer complex.[4][5] Requires an electron-withdrawing group (EWG) ortho or para to the leaving group [3].[4][6]
Reagents:
Aryl Halide (with EWG, e.g., 4-chloronitrobenzene or 2-chloropyridine)
Base: DIPEA (Hünig's Base) or
Solvent: DMSO or NMP (Polar Aprotic is essential)
Step-by-Step Workflow:
Setup: Dissolve the Aryl Halide (1.0 equiv) in DMSO (0.5 M).
Addition: Add the Primary Amine (1.1 equiv) and DIPEA (2.0 equiv).
Standard substrates (e.g., 2-chloropyridine): Heat to 80–100°C.
Monitoring: Watch for the disappearance of the aryl halide on TLC/LC-MS.
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Polyalkylation (Protocol 1)
Water in solvent/reagents.
Flame-dry glassware; use fresh 4Å Sieves. Water acts as a transfer agent.
No Reaction (Protocol 3)
Aryl ring too electron-rich.
Switch to Buchwald-Hartwig conditions (Pd-catalysis) or use a stronger base () if functional groups allow.
Incomplete Deprotection (Protocol 2)
Thiol oxidation.
Use fresh Thiophenol. Ensure inert atmosphere (/Argon).
References
Salvatore, R. N., et al. (2002).[2] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][8][9][10] Journal of Organic Chemistry.
Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines."[11] Tetrahedron Letters.
BenchChem Technical Support. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr)." BenchChem.[1][3][4]
Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!) - The Runaway Train." Master Organic Chemistry.
Application Note: Scale-Up Synthesis and Process Optimization of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Retrosynthetic Strategy & Mechanistic Causality The synthesis of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine relies on a highly efficient, two-step sequence starting from the commercially available and cost-effective sca...
Author: BenchChem Technical Support Team. Date: March 2026
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine relies on a highly efficient, two-step sequence starting from the commercially available and cost-effective scaffold, [1]. Moving this synthesis from the bench to a pilot-scale environment requires strict adherence to safety, atom economy, and thermodynamic control.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first transformation involves the displacement of the 2-chloro substituent by 2-methoxyethanol. The electron-deficient nature of the pyridine ring at the 2- and 4-positions makes it highly susceptible to[2]. This electrophilicity is synergistically enhanced by the strong electron-withdrawing nature of the 4-cyano group.
Causality in Reagent Selection: Laboratory-scale SNAr often employs Sodium Hydride (NaH) to generate the reactive alkoxide. However, scaling up NaH introduces severe hazards due to the stoichiometric generation of explosive hydrogen gas. To ensure a self-validating and scalable protocol, is utilized[3]. KOtBu possesses sufficient basicity (pKa ~17) to deprotonate 2-methoxyethanol without evolving H₂, and its steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity.
Step 2: Catalytic Hydrogenation of the Nitrile
The intermediate, 2-(2-methoxyethoxy)pyridine-4-carbonitrile, undergoes catalytic hydrogenation to yield the target methanamine.
Causality in Reagent Selection: Chemical reductants like LiAlH₄ are highly exothermic, difficult to quench on a pilot scale, and generate massive amounts of aluminum waste. Instead, catalytic hydrogenation using is the industrial gold standard for nitrile reduction[4].
Mechanistic Safeguard: A critical challenge in nitrile reduction is the formation of secondary and tertiary amine byproducts. The reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine attacks this imine, a secondary amine dimer forms. To prevent this, the reaction is conducted in ammonia-saturated methanol (NH₃/MeOH)[4]. According to Le Chatelier’s principle, the vast excess of ammonia outcompetes the primary amine for the imine intermediate, effectively trapping it and driving the equilibrium exclusively toward the desired primary amine product.
Protocol A: Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carbonitrile (Scale: 1.0 kg)
Reactor Setup: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 2-methoxyethanol (5.0 L) and initiate stirring (250 rpm).
Base Addition: Carefully add Potassium tert-butoxide (1.05 kg, 9.36 mol) in portions, maintaining the internal temperature below 30°C using jacket cooling. Stir for 30 minutes to ensure complete alkoxide formation.
Substrate Addition: Add 2-chloro-4-cyanopyridine (1.0 kg, 7.22 mol)[1] portion-wise over 45 minutes. The reaction is exothermic; maintain the temperature between 25°C and 35°C.
Heating & IPC: Heat the mixture to 60°C for 4 hours. Perform an In-Process Control (IPC) via HPLC. The reaction is deemed complete when the starting material is <1.0%[3].
Workup: Cool the reactor to 10°C. Quench the reaction by slowly adding 10 L of deionized water. Extract the aqueous mixture with Ethyl Acetate (3 x 5 L).
Isolation: Wash the combined organic layers with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate as a pale yellow solid.
Protocol B: Synthesis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (Scale: 1.0 kg)
Reactor Setup: Charge a 10 L high-pressure Hastelloy hydrogenation reactor with the intermediate (1.0 kg, ~5.6 mol) dissolved in 7.0 M Ammonia in Methanol (6.0 L)[4].
Catalyst Addition: Under a strict N₂ blanket, carefully add an aqueous slurry of Raney Nickel (100 g, 10 wt%). Safety Critical: Raney Ni is highly pyrophoric; never allow the catalyst to dry in air, as highlighted in standard [5].
Hydrogenation: Seal the reactor. Purge with N₂ three times (30 psi), followed by H₂ three times (30 psi). Pressurize the reactor with H₂ to 50 psi.
Reaction & IPC: Stir the mixture at 25°C. Monitor H₂ uptake. The reaction is complete when H₂ consumption ceases (typically 6-8 hours)[4].
Workup: Vent the H₂ gas and purge the reactor with N₂. Filter the reaction mixture through a pad of Celite under an N₂ atmosphere to remove the Raney Ni catalyst. Wash the filter cake with methanol (2 L).
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the final product as a viscous oil which may crystallize upon standing.
Quantitative Data & Yield Analysis
The following table summarizes the performance metrics comparing the initial laboratory-scale synthesis to the optimized 1.0 kg pilot-scale batch.
Metric
Lab-Scale (10 g)
Pilot-Scale (1.0 kg)
Variance Causality
Step 1 Yield
92%
88%
Minor product losses during large-scale aqueous extraction.
Step 2 Yield
95%
91%
Catalyst filtration retention and transfer losses.
Overall Yield
87.4%
80.1%
Acceptable scale-up attrition (<10% variance).
Final Purity (HPLC)
>99.5%
98.9%
Trace des-chloro impurities carried over from commercial SM.
E-Factor
~45
~28
Drastic improvement due to solvent recovery (EtOAc/MeOH) at scale.
References
[3] WO2006012374A1 - Substituted aryl-amine derivatives and methods of use, Google Patents.
[2] Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination, The Journal of Organic Chemistry - ACS Publications.[Link]
[5] Reductions of Carboxylic Acids and Derivatives, ResearchGate.[Link]
Application Note: Microwave-Assisted Synthesis and Derivatization of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Executive Summary & Scientific Rationale In modern medicinal chemistry and drug development, the rapid generation of diverse, high-purity compound libraries is paramount. [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
In modern medicinal chemistry and drug development, the rapid generation of diverse, high-purity compound libraries is paramount. [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS: 1016496-42-6) has emerged as a highly versatile building block for the synthesis of bioactive scaffolds, such as kinase inhibitors and GPCR ligands[1].
As a Senior Application Scientist, I select this specific scaffold for three critical structural reasons:
The Aminomethyl Group (-CH₂NH₂): This unhindered primary amine serves as a highly reactive nucleophile, separated from the electron-withdrawing pyridine ring by a methylene spacer. This minimizes electronic deactivation, making it ideal for both amidation and cross-coupling.
The 2-Methoxyethoxy Substituent: This flexible, PEG-like ether chain acts as a powerful solubilizing group. It introduces vital hydrogen-bond acceptors that predictably improve the aqueous solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of the final drug candidate.
The Pyridine Core: Provides metabolic stability and frequently acts as a critical hinge-binding motif in kinase targets.
To maximize the throughput and yield of derivatizing this building block, microwave-assisted organic synthesis (MAOS) is employed. Microwave irradiation provides instantaneous, uniform dielectric heating, overcoming the steric and electronic barriers that typically stall these reactions under conventional thermal conditions[2].
Mechanistic Causality in Microwave-Assisted Pathways
When functionalizing[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, we typically pursue two divergent synthetic pathways: Amide Bond Formation and Nucleophilic Aromatic Substitution (SNAr).
Fig 1. Divergent microwave-assisted synthetic pathways for the aminomethylpyridine scaffold.
The "Why" Behind the Chemistry (Expertise & Experience)
Dielectric vs. Thermal Heating: Conventional heating relies on conduction, creating thermal gradients that can cause the localized degradation of the sensitive methoxyethoxy ether linkage. Microwave irradiation directly excites the polar solvents (DMF or NMP), resulting in rapid, uniform heating that accelerates the Arrhenius kinetics while preserving the structural integrity of the scaffold[2].
Solvent Selection (DMF vs. NMP): For Pathway A (Amide Coupling at 80 °C), DMF is an excellent microwave absorber. However, for Pathway B (SNAr at 150 °C), NMP must be used. If DMF is heated above 120 °C under microwave conditions, it undergoes thermal degradation to liberate dimethylamine. This byproduct acts as a potent competing nucleophile against our target methanamine, ruining the chemoselectivity of the reaction.
Reagent Selection (HATU): HATU is selected over traditional EDC/HOBt because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, which is critical for driving the reaction to completion in under 20 minutes[3].
Quantitative Data: Microwave vs. Conventional Heating
The integration of microwave technology transforms the derivatization of this building block from a multi-day bottleneck into a rapid, high-throughput process.
Synthesis Method
Reaction Type
Time
Yield (%)
Purity (LC-MS)
Key Mechanistic Advantage
Conventional Thermal
Amide Coupling
12–18 h
65–75%
~85%
Baseline standard
Microwave-Assisted
Amide Coupling
15 min
88–95%
>95%
Rapid kinetics; prevents epimerization
Conventional Thermal
SNAr
24–48 h
40–50%
~70%
Baseline standard
Microwave-Assisted
SNAr
20 min
80–90%
>90%
Overcomes Meisenheimer complex barrier
Self-Validating Experimental Protocols
Every robust protocol must include integrated validation steps to prevent downstream failures. The workflows below are designed as closed-loop, self-validating systems.
Fig 2. Self-validating experimental workflow for microwave-assisted amide bond formation.
Protocol A: Microwave-Assisted Amide Coupling
This protocol utilizes 3 optimized for primary amines[3].
Pre-Activation (Critical Step): In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq). Stir at room temperature for exactly 5 minutes.
Causality: HATU must first react with the acid to form the OAt ester. Introducing the primary amine prematurely leads to a direct reaction with HATU, forming a stable, unreactive guanidinium byproduct that depresses the yield.
Amine Addition: Add[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (1.0 eq) to the pre-activated mixture. Seal the vial with a crimp cap.
Microwave Irradiation: Place the vial in a dedicated microwave synthesis reactor. Irradiate at 80 °C for 15 minutes using dynamic power modulation (maximum 150 W) with high-speed magnetic stirring.
Self-Validation (LC-MS): Cool the reaction to 40 °C via gas jet cooling. Extract a 10 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS.
Validation Criteria: Confirm the complete disappearance of the starting material mass (
) and the dominant presence of the target product mass. If unreacted amine >5% persists, subject the vial to an additional 5-minute irradiation cycle.
Workup: Concentrate the mixture in vacuo. Reconstitute in Dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine to remove DMF and HATU byproducts. Dry over MgSO₄, filter, and concentrate for final purification.
Reaction Assembly: In a 10 mL microwave vial, combine the Heteroaryl Halide (1.0 eq) and the methanamine building block (1.2 eq) in anhydrous NMP (0.2 M concentration). Add DIPEA (2.5 eq) to act as an acid scavenger.
Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes.
Causality: The formation of the Meisenheimer intermediate in SNAr requires high activation energy. Microwave irradiation at 150 °C easily overcomes this barrier. NMP is utilized to prevent the nucleophilic degradation associated with DMF at this temperature.
Self-Validation (LC-MS): Cool the vial. Dilute a 10 µL aliquot in Acetonitrile/Water (1:1) and run LC-MS.
Validation Criteria: Monitor for the consumption of the heteroaryl halide and the appearance of the secondary amine product mass.
Workup: Pour the crude mixture into ice-cold water to precipitate the product. If the product does not precipitate (due to the solubilizing nature of the methoxyethoxy group), extract with Ethyl Acetate (3x), wash extensively with 5% aqueous LiCl (to remove NMP), dry over Na₂SO₄, and purify via flash chromatography.
References
Synthesis and Evaluation of D8W, an Octadentate Desferrioxamine Analogue with Enhanced Water Solubility Designed for 89Zr-ImmunoPET Imaging. ACS Molecular Pharmaceutics (2026). 3
Application of Silica-Supported Alkylating Reagents in a One-Pot, Sequential Protocol to Diverse Benzoxathiazepine 1,1-Dioxides. ACS Combinatorial Science (2016). 4
A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters (2002). 2
Application Notes & Protocols for the Crystallization of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine Salts
Introduction: The Critical Role of Crystalline Form in Drug Development In pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. It directly influences cri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Crystalline Form in Drug Development
In pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. It directly influences critical parameters such as solubility, dissolution rate, stability, and bioavailability, all of which are determinants of a drug's ultimate therapeutic efficacy and safety profile.[1][2] For ionizable molecules like [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, a basic compound featuring both a pyridine ring and a primary amine, salt formation is a common and effective strategy to modulate these physicochemical properties.[2] The resulting crystalline salt's structure can vary significantly, a phenomenon known as polymorphism, where different crystal lattices of the same chemical entity exhibit distinct properties.[3][4]
The ability to reliably and reproducibly generate a specific, stable, and well-characterized crystalline salt form is therefore not merely a matter of academic interest but a regulatory and commercial necessity. A late-stage discovery of a more stable, less soluble polymorph can lead to catastrophic setbacks in development, including altered bioavailability and potential loss of therapeutic effect, as famously exemplified by the ritonavir case.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to the crystallization of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine salts. The protocols detailed herein are designed to be robust and adaptable, grounded in the fundamental principles of crystallization science. We will explore various techniques, from initial solubility screening to controlled crystal growth, with an emphasis on understanding the "why" behind each step to empower rational experimental design.
PART 1: Pre-Crystallization Fundamentals: Laying the Groundwork for Success
Before embarking on crystallization trials, a thorough understanding of the material's intrinsic properties is essential. This initial characterization provides the foundational data upon which all subsequent experimental design will be built.
Material Characterization
The starting material, [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, should be of the highest possible purity. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, disrupting its order and potentially leading to the formation of oils or amorphous solids.
Key Characterization Techniques:
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for assessing chemical purity.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the molecular structure.
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on melting point, decomposition temperature, and the presence of any residual solvents or hydrates.[6]
Salt Selection and Stoichiometry
The methanamine moiety and the pyridine nitrogen of the target compound are basic and can be protonated to form salts. The choice of the counter-ion (acid) is a critical variable that will significantly impact the physicochemical properties of the resulting salt.[2]
Commonly Used Pharmaceutical Acids for Salt Formation:
A 1:1 molar ratio of the methanamine to a monoprotic acid is a logical starting point. However, depending on the pKa values of the amine, pyridine, and the chosen acid, other stoichiometries may be possible.
Crucial First Step: Solubility Screening
A systematic solubility screening is the cornerstone of any successful crystallization strategy.[8][9] The goal is to identify a suitable solvent or solvent system where the salt has moderate solubility at room temperature and high solubility at an elevated temperature (for cooling crystallization) or a solvent in which the salt is soluble and an anti-solvent in which it is insoluble (for anti-solvent crystallization).[10]
Protocol for Solubility Screening:
Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran (THF), and toluene).[11]
Sample Preparation: In separate small vials, add a known amount of the [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine salt (e.g., 10 mg).
Solvent Addition: Add the selected solvent stepwise (e.g., in 0.1 mL increments) to each vial at room temperature.
Observation: After each addition, vigorously stir or sonicate the mixture and observe for complete dissolution.
Data Recording: Record the volume of solvent required to completely dissolve the salt. This provides a semi-quantitative measure of solubility.
Temperature Effect: For promising solvents where the salt shows some solubility, gently heat the vial and observe if solubility increases. This is a key indicator for the suitability of cooling crystallization.
Solvent
Polarity Index
Boiling Point (°C)
Anticipated Solubility Behavior
Water
10.2
100
High, especially for salts of strong acids.
Methanol
5.1
65
Good to high.
Ethanol
4.3
78
Good.
Isopropanol (IPA)
3.9
82
Moderate.
Acetonitrile
5.8
82
Moderate to good.
Acetone
5.1
56
Moderate.
Ethyl Acetate
4.4
77
Low to moderate.
Tetrahydrofuran (THF)
4.0
66
Low to moderate.
Toluene
2.4
111
Very low to insoluble.
Hexane
0.1
69
Insoluble (potential anti-solvent).
This table provides a general guideline. Experimental verification is essential.
PART 2: Crystallization Methodologies: Protocols and Rationale
Once a suitable solvent system has been identified, several crystallization techniques can be employed. The choice of method depends on the solubility characteristics of the salt and the desired crystal properties.
Slow Cooling Crystallization
This is a classic and widely used technique, particularly effective for compounds that exhibit a significant increase in solubility with temperature.[12][13] The principle is to create a supersaturated solution at a high temperature and then allow it to cool slowly, promoting the formation of large, well-ordered crystals.[12]
Protocol for Slow Cooling Crystallization:
Dissolution: In an appropriate vessel (e.g., an Erlenmeyer flask), dissolve the [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine salt in the minimum amount of a suitable hot solvent identified during the solubility screening.[12]
Ensure Complete Dissolution: Gently heat the solution with stirring until all the solid has dissolved. If any insoluble impurities remain, a hot filtration step may be necessary.[12]
Slow Cooling: Cover the vessel to prevent rapid evaporation and allow it to cool slowly to room temperature. To further slow down the cooling process, the flask can be placed in an insulated container (e.g., a dewar or a beaker filled with cotton wool).[12]
Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.[14]
Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner or Hirsch funnel), wash them with a small amount of the cold solvent to remove any residual soluble impurities, and then dry them under vacuum.[12]
Causality Behind the Choices:
Minimum Hot Solvent: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, which is the driving force for crystallization.
Slow Cooling: Slow cooling allows the molecules to arrange themselves into a thermodynamically stable crystal lattice, leading to larger and purer crystals.[13] Rapid cooling can trap impurities and lead to the formation of smaller, less-ordered crystals or even amorphous precipitate.
Anti-Solvent Crystallization
This technique is ideal for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[15][16] The addition of the anti-solvent reduces the solubility of the compound in the mixture, inducing crystallization.[15]
Protocol for Anti-Solvent Crystallization:
Dissolution: Dissolve the [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine salt in a minimum amount of the "good" solvent at room temperature.
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution. The slow addition is crucial to control the rate of supersaturation.[17]
Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
Crystal Growth: At this point, stop adding the anti-solvent and allow the solution to stand undisturbed to allow for crystal growth. If no crystals form, adding a seed crystal or gently scratching the inside of the vessel with a glass rod can help induce crystallization.[12]
Completion and Collection: Once crystal formation is complete, the crystals can be collected by filtration, washed with a small amount of the anti-solvent, and dried.
Causality Behind the Choices:
Miscible Solvents: The "good" solvent and the "anti-solvent" must be miscible to ensure a homogeneous solution upon mixing.
Controlled Addition: The rate of anti-solvent addition directly impacts the level of supersaturation. A rapid addition can lead to high local supersaturation, resulting in the formation of amorphous precipitate or very small crystals.[17]
Vapor Diffusion
Vapor diffusion is a gentle and effective method for growing high-quality single crystals, especially when only a small amount of material is available.[18] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.
Protocol for Hanging Drop Vapor Diffusion:
Reservoir Preparation: In the well of a vapor diffusion plate, place a volume (e.g., 0.5 mL) of the anti-solvent.[19]
Drop Preparation: On a siliconized glass coverslip, place a small drop (e.g., 1-5 µL) of a concentrated solution of the [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine salt in the "good" solvent.[20]
Sealing: Invert the coverslip and place it over the reservoir well, ensuring a tight seal with grease to create a closed system.[19]
Equilibration: Over time, the more volatile anti-solvent will vaporize from the reservoir and diffuse into the drop, gradually increasing the concentration of the anti-solvent in the drop and reducing the solubility of the salt.[21]
Crystal Formation: As the solubility limit is slowly surpassed, crystals will begin to form in the drop.
Monitoring: The setup should be left undisturbed in a temperature-stable environment and monitored periodically for crystal growth.[19]
Causality Behind the Choices:
Volatility Difference: The anti-solvent should be more volatile than the "good" solvent to ensure its diffusion into the drop.
Slow Process: The very slow rate of equilibration allows for the controlled growth of well-ordered single crystals, which are ideal for X-ray diffraction analysis.[22]
Visualization of Workflows
Experimental Workflow for Crystallization Method Selection
Caption: Decision workflow for selecting an appropriate crystallization method.
PART 3: Characterization of the Crystalline Form
Once crystals have been obtained, it is imperative to characterize their solid-state properties to confirm their structure, purity, and stability.
Key Analytical Techniques for Solid-State Characterization:
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of a material.[23] Each crystalline solid has a unique XRPD pattern that serves as its "fingerprint."
Single-Crystal X-Ray Diffraction: If suitable single crystals are obtained (often from vapor diffusion), this technique can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.[6]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates.[6]
Microscopy: Optical microscopy can be used to visually inspect the crystal habit (shape) and size.
Troubleshooting Common Crystallization Problems
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
- Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.
- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent.- Try a different solvent system.[24]
Oiling Out
- The solution is too supersaturated.- The cooling rate is too fast.- The compound has a low melting point.
- Use a more dilute solution.- Slow down the cooling rate.- Add a small amount of a solvent in which the oil is soluble to try and induce crystallization from the oil.
Formation of Amorphous Precipitate
- Very high level of supersaturation.- Rapid addition of anti-solvent.
- Decrease the concentration of the solution.- Add the anti-solvent much more slowly with vigorous stirring.[17]
Small, Poorly-Formed Crystals
- Rapid nucleation due to high supersaturation.- Presence of impurities.
- Reduce the rate of supersaturation (slower cooling or slower anti-solvent addition).- Re-purify the starting material.
Conclusion
The successful crystallization of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine salts is a multi-faceted process that requires a systematic and well-informed approach. By starting with a thorough characterization of the starting material and a comprehensive solubility screen, researchers can make rational decisions about the most appropriate crystallization technique to employ. The detailed protocols for slow cooling, anti-solvent addition, and vapor diffusion provided in these notes offer robust starting points for obtaining crystalline material. Subsequent characterization using techniques such as XRPD and DSC is essential to identify and control the desired solid form. This rigorous approach is fundamental to ensuring the development of a safe, effective, and stable pharmaceutical product.
References
University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
Columbia University, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
Selvita. (n.d.). Solid State Characterization. Retrieved from [Link]
Jancarik, J., & Kim, S. H. (1991). Sparse matrix sampling: a screening method for crystallization of proteins. Journal of applied crystallography, 24(4), 409-411.
Warkentin, M., et al. (2009). Slow cooling of protein crystals. Journal of Applied Crystallography, 42(5), 944-953.
Andritz. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
Stanton, M. K., & Bak, A. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmacy and Pharmacology, 61(11), 1415-1424.
Li, S., & Chen, Y. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(5), 2264-2276.
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
Berger, J. (1977). U.S. Patent No. 4,001,231. Washington, DC: U.S.
Wang, X., et al. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
Yu, L. X. (2009). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA.
Zaworotko, M. J. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology.
Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved from [Link]
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Shkodenko, L., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... Pharmaceutics, 12(1), 47.
Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. [Link]
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
Rosado, I. V., et al. (2018).
van der Ham, F., et al. (2006). Processes involving the use of antisolvent crystallization.
Patel, J., & Patel, K. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 336292, 2,2-Diethoxy-2-pyridin-4-ylethanamine. Retrieved from [Link]
Hampton Research. (n.d.). Crystallization Screening. Retrieved from [Link]
S, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of Physical Chemistry B, 126(17), 3323-3331.
Technobis Crystallization Systems. (2023, June 7). A solubility-based approach to co-crystal screening using the Crystal16. Retrieved from [Link]
Al-Issa, S. A., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 18321-18332.
Crystal Pharmatech. (2026, January 28). Solid Form Developability Evaluation. Retrieved from [Link]
Malta, G., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2169.
Thomas, S. (2020, November 15). Identifying Relevant Crystalline Forms. Pharmaceutical Technology.
Various Authors. (n.d.). Guide for crystallization.
Braga, D., & Grepioni, F. (2009). Themed issue: Polymorphism and crystal forms. New Journal of Chemistry, 33(1), 13-14.
Henkel Kommanditgesellschaft auf Aktien. (1993). Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and new 2,5-diamino-6-nitro-pyridine derivatives.
Al-Obaidi, H., & Buckton, G. (2018). Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. Pharmaceutics, 10(3), 126.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10820596, (4-Methoxy-pyridin-2-yl)-methanol. Retrieved from [Link]
Benchchem. (2025). Technical Guide: Physicochemical Properties of (2-aminophenyl)(pyridin-2-yl)methanone. Benchchem.
Removing impurities from [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine crude mixtures
Technical Support Center: Troubleshooting & Purification Guide for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to ad...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Purification Guide for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine. This molecule presents a unique purification challenge due to its trifecta of functional groups: a basic pyridine core, a highly polar primary aminomethyl group, and a hydrophilic methoxyethoxy (PEG-like) side chain.
Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and mechanistic workflows to ensure high-purity isolation.
PART 1: Troubleshooting FAQs
Q1: Why is my product yield so low after the aqueous workup?Cause: The methoxyethoxy group acts as a short polyethylene glycol (PEG) chain, which coordinates tightly with water molecules via hydrogen bonding. Combined with the primary amine, this makes the compound highly hydrophilic. Standard liquid-liquid extraction (LLE) using ethyl acetate or diethyl ether will fail, as the compound preferentially partitions into the aqueous phase[1].
Solution: You must perform a salting-out extraction. Saturating the aqueous phase with sodium chloride (NaCl) drastically increases the ionic strength of the solution, disrupting the hydration shell around the PEG-like ether oxygen and forcing the organic compound into the organic phase. Dichloromethane (DCM) must be used as the extraction solvent, as ether is entirely ineffective for extracting PEGylated compounds[1].
Q2: During nitrile reduction, I am generating a significant higher-molecular-weight impurity. What is it?Cause: If you are synthesizing this compound via the catalytic hydrogenation of 2-(2-methoxyethoxy)isonicotinonitrile, the formation of a secondary amine dimer is a highly common side reaction. The reduction proceeds via a primary aldimine intermediate. The newly formed primary amine product can act as a nucleophile, attacking the unreduced aldimine. This condensation releases ammonia and forms a secondary aldimine, which is subsequently reduced to a secondary amine dimer[2].
Solution: To suppress this causality, perform the hydrogenation in the presence of an excess of ammonia (NH
) or Boc-anhydride. The excess ammonia shifts the equilibrium away from the condensation step, favoring the primary amine.
Q3: My compound streaks across the entire TLC plate and gets stuck at the baseline of my silica column. How do I purify it?Cause: The acidic silanol (Si-OH) groups on standard normal-phase silica gel strongly interact with the two basic nitrogen atoms (pyridine and primary amine) via severe hydrogen bonding and ion-exchange interactions.
Solution: Abandon standard silica. Use amine-modified silica (NH
-silica) or alumina. If standard silica must be used, the eluent must be heavily basified (e.g., Chloroform/Methanol/Aqueous Ammonia in a 100:10:1 ratio) to mask the silanol interactions[1]. Alternatively, cation-exchange chromatography is highly efficient for aminopyridine derivatives[3].
Q4: How can I selectively remove non-basic organic impurities from the crude mixture?Cause: Pyridine derivatives are basic and can be converted to water-soluble salts, allowing neutral or acidic impurities to be washed away in an organic solvent.
Solution: Utilize an acid-base extraction. By lowering the pH, the pyridine and primary amine are protonated, moving the target compound into the aqueous phase while non-basic impurities remain in the organic phase. Basifying the aqueous layer then regenerates the free base for extraction[4].
PART 2: Quantitative Data & Method Comparison
The choice of purification method depends heavily on the specific impurities present in your crude mixture. Use the table below to select the optimal technique.
Purification Method
Target Impurities Removed
Typical Purity Achieved
Yield Impact
Key Advantage
Salting-Out LLE (NaCl/DCM)
Inorganic salts, highly polar non-basic organics
85-90%
High (>90%)
Prevents loss of the highly water-soluble PEGylated amine into the aqueous phase.
Cation-Exchange Chromatography
Neutral organics, transition metals
>98%
Moderate (75-85%)
Highly specific for basic amines; completely avoids silica-induced tailing.
NH-Modified Silica
Secondary amine dimers, unreacted nitrile
>95%
High (80-90%)
Excellent resolution of structurally similar amine impurities without baseline sticking.
Acid-Base Extraction
Non-basic organic byproducts
90-95%
High (>85%)
Simple, scalable method to isolate basic pyridine derivatives from neutral organic waste.
Use this protocol for the initial workup of the crude reaction mixture.
Quench & Basify: Adjust the pH of the crude aqueous mixture to >10 using 6M NaOH.
Causality: The primary amine (pK
~9-10) and pyridine nitrogen (pK ~5) must be fully deprotonated to their free-base forms to partition into the organic phase.
Self-Validation: Test the aqueous layer with pH paper; if pH < 10, the amine remains protonated and water-soluble.
Saturate with NaCl: Add solid NaCl to the aqueous layer under vigorous stirring until no more dissolves.
Causality: High ionic strength disrupts the hydrogen-bonding network of the methoxyethoxy group, decreasing the compound's aqueous solubility.
Extract with DCM: Extract the aqueous layer 3 times with equal volumes of Dichloromethane.
Causality: DCM is highly effective for polar, PEG-like molecules[1].
Self-Validation: Spot the post-extraction aqueous layer on a TLC plate and stain with Dragendorff reagent (which binds to alkaloids and basic nitrogens) to confirm complete extraction of the product[1].
Dry and Concentrate: Dry the combined organic layers over anhydrous Na
SO, filter, and concentrate under reduced pressure.
Protocol B: Cation-Exchange Chromatography
Use this protocol to achieve >98% purity, especially if standard silica chromatography has failed.
Resin Preparation: Swell Dowex 50WX8 (H
form) in deionized water and pack into a glass column. Wash with 2 column volumes (CV) of water.
Loading: Load the crude mixture dissolved in a minimal amount of water or methanol.
Causality: The basic aminomethylpyridine binds strongly to the sulfonic acid groups of the resin via ionic interactions, while neutral and acidic impurities pass through[3].
Self-Validation: Monitor the flow-through with UV (254 nm); the target compound should not elute.
Washing: Wash the column with 3 CV of pure Methanol to remove weakly bound impurities and non-basic organics.
Elution: Elute the target compound using 2M NH
in Methanol.
Causality: The high concentration of ammonia outcompetes the target amine for the sulfonic acid sites, releasing the pure product.
Self-Validation: Spot fractions on a TLC plate and heat with Ninhydrin stain; fractions turning deep purple confirm the elution of the primary amine.
PART 4: Mechanistic Visualizations
Fig 1. Sequential purification workflow for isolating the polar aminomethylpyridine.
Fig 2. Mechanistic pathway of secondary amine dimer formation during nitrile reduction.
Technical Support Center: Solvent System Optimization for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Executive Summary You are likely encountering difficulties extracting [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine due to its "dual-polarity" nature. This molecule presents a specific chemical engineering challenge: High...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are likely encountering difficulties extracting [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine due to its "dual-polarity" nature. This molecule presents a specific chemical engineering challenge:
High Polarity: The primary amine (
) and the pyridine ring create significant water solubility.
Surfactant Behavior: The 2-methoxyethoxy tail (
) acts as a short polyethylene glycol (PEG) chain, increasing solubility in both aqueous and organic phases while stabilizing emulsions.
This guide provides a validated protocol to optimize recovery, break emulsions, and ensure high purity.
Phase 1: The Chemical Foundation (The "Why")
To extract this molecule efficiently, we must exploit its ionization states. You cannot treat this simply as a "pyridine derivative"; you must treat it as a polar primary amine .
The 2-alkoxy group is electron-withdrawing by induction, significantly lowering basicity compared to unsubstituted pyridine ( 5.2) [1][2].[1][2][3]
Primary Amine
~9.7
The methanamine arm behaves like benzylamine ( ~9.5-9.8). This is your Critical Control Point [3].
The Implication:
At neutral pH (pH 7), the primary amine is fully protonated (
), making the molecule a water-soluble salt. To extract it, you must suppress this ionization.
Phase 2: Optimized Extraction Protocol
Step 1: The pH Swing
Do not use weak bases like Sodium Bicarbonate. You need a "hard" pH swing to drive the equilibrium completely to the free base.
Cool the aqueous solution to 0–5 °C (ice bath).
Basify: Slowly add 10M NaOH or solid
until the pH reaches >12.0 .
Why? You need to be at least 2 pH units above the amine
(9.7) to ensure >99% is in the neutral, extractable form ().
Salting Out (Mandatory): Saturate the aqueous phase with NaCl (brine).
Mechanism:[3] The "Salting Out" effect reduces the solubility of the glycol ether tail in water, forcing the molecule into the organic phase [4].
Step 2: Solvent System Selection
Standard solvents like Ethyl Acetate (EtOAc) or Diethyl Ether (
) often fail here due to the molecule's high polarity.
Recommended System: DCM / Isopropanol (9:1)
Primary Solvent: Dichloromethane (DCM). Excellent solubilizer for pyridines.
Modifier: Isopropanol (IPA) or Methanol (MeOH) at 5–10%.
Why? Pure DCM may not be polar enough to solvate the free amine. The alcohol modifier disrupts hydrogen bonding with water, improving the partition coefficient (
).
Alternative (The "Nuclear" Option):
If the DCM/IPA system yields <50% recovery, switch to n-Butanol .
Warning: n-Butanol has a high boiling point (117 °C). You will need a high-vacuum rotavap or azeotropic distillation with water to remove it.
Phase 3: Troubleshooting Emulsions
The methoxyethoxy tail is essentially a surfactant. Violent shaking will create a stable emulsion that can last for hours.
The "Gentle Rock" Technique:
Do not shake the separatory funnel vigorously.
Invert the funnel gently 20–30 times.
If an emulsion forms:
Add Brine: Increases ionic strength.
Filter: Pass the emulsion through a pad of Celite (diatomaceous earth). This physically breaks the surfactant bubbles.
Wait: Allow to sit for 1+ hours if necessary.
Visual Workflow: Extraction Logic
The following diagram illustrates the decision logic for solvent selection and troubleshooting.
Caption: Logical workflow for maximizing recovery of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, prioritizing pH control and emulsion management.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low even after pH adjustment?A: You are likely losing product to the aqueous phase due to the glycol tail.
Fix: Perform 5–6 extractions with smaller volumes of solvent (e.g., 50 mL × 6) rather than 2 large extractions. This exploits the partition coefficient mathematics (Nernst distribution law).
Check: Ensure you saturated the aqueous layer with NaCl.[3]
Q2: Can I use Ethyl Acetate (EtOAc)?A:Not recommended.
EtOAc is slightly soluble in water, and the glycol tail of your molecule increases this miscibility, leading to phase separation issues.
At pH > 12, EtOAc can slowly hydrolyze into ethanol and acetate, contaminating your product. Stick to DCM or Chlorinated solvents.
Q3: The product is an oil. How do I get a solid?A: This molecule has a low melting point due to the flexible ether chain.
To Solidify: Convert it to the Hydrochloride Salt . Dissolve the oil in minimal dry Ethanol or DCM and add 2M HCl in Diethyl Ether. The dihydrochloride salt should precipitate as a white solid, which is much easier to handle and store [5].
Q4: My NMR shows water peaks. How do I dry it?A: The ether tail is hygroscopic (attracts water).
Fix: Use Sodium Sulfate (
) for at least 30 minutes. If that fails, azeotrope with Toluene on the rotavap to strip the final traces of water.
References
PubChem. (2025).[2] 2-Methoxypyridine | C6H7NO.[2][4][5] National Library of Medicine.
[Link]
Gros, P., & Fort, Y. (2025). Deprotometalation of Substituted Pyridines and Regioselectivity. ResearchGate.
[Link]
NIST Chemistry WebBook. (2024).[6] 4-(Aminomethyl)pyridine.[6][7][8][9] National Institute of Standards and Technology.[9]
[Link]
University of Alberta. (2025). Apparatus and Technique: Extraction Solvents. Organic Chemistry Support.
[Link]
Preventing oxidation of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine during storage
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine during storage....
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine during storage. The following question-and-answer format addresses specific issues you may encounter and offers field-proven insights and troubleshooting strategies to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine has developed a yellow to brown discoloration after a short period of storage. What is the likely cause?
This discoloration is a common indicator of oxidation. Aromatic amines, particularly those with electron-donating groups on the pyridine ring, are susceptible to air oxidation. The primary amine of the aminomethyl group and the pyridine nitrogen are potential sites of oxidation, which can lead to the formation of colored impurities.
Q2: What are the ideal storage conditions for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine to minimize oxidation?
To ensure the long-term stability of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, it is crucial to store it under conditions that minimize exposure to oxygen, light, and moisture. The following table summarizes the recommended storage parameters:
Parameter
Recommended Condition
Rationale
Temperature
-20°C to -80°C
Reduces the rate of chemical degradation reactions, including oxidation.
Atmosphere
Inert gas (Argon or Nitrogen)
Displaces oxygen, a key reactant in the oxidation process.
Light
Amber vial or protected from light
Prevents photolytic degradation, which can catalyze oxidation.
Moisture
Tightly sealed container in a dry environment
Amines can be hygroscopic, and moisture can facilitate certain degradation pathways.
Q3: I suspect my sample of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine has oxidized. How can I confirm this?
Several analytical techniques can be employed to detect and quantify the extent of oxidation. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in impurity peaks in an HPLC chromatogram, the appearance of new masses in a GC-MS analysis, or changes in the chemical shifts in an NMR spectrum are all indicative of degradation.
Troubleshooting Guide: Investigating and Preventing Oxidation
This section provides a more in-depth guide to identifying, understanding, and mitigating the oxidation of your compound.
Identifying the Culprits: Potential Oxidation Products
While the exact oxidation products of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine are not extensively documented, we can predict the most likely degradation pathways based on the chemistry of similar pyridine and aromatic amine compounds.
N-Oxidation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding pyridine N-oxide. This is a very common degradation pathway for pyridine derivatives.[1]
Oxidation of the Aminomethyl Group: The primary amine can be oxidized to form an imine, which can further hydrolyze to an aldehyde (isonicotinaldehyde derivative) and ammonia. Dimerization products may also form.[2]
Oxidation of the Alkoxy Side Chain: The ether linkage in the 2-(2-methoxyethoxy) group could potentially undergo oxidative cleavage, though this is generally less likely under typical storage conditions compared to amine or pyridine oxidation.
The following diagram illustrates the potential primary oxidation pathways:
Technical Support Center:[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine Solubility Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists experiencing solubility challenges with [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists experiencing solubility challenges with [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine . Rather than relying on trial and error, this guide deconstructs the physicochemical properties of the molecule, provides a diagnostic decision tree, answers frequently asked questions, and outlines self-validating protocols to ensure robust experimental workflows.
Physicochemical Profiling: The "Why" Behind the Solubility
To successfully troubleshoot solubility, we must first understand the molecular architecture.[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine features three critical domains that dictate its solvation dynamics:
Primary Amine (-CH₂NH₂): The primary basic center (predicted pKa ~9.0–9.5). This acts as the "solubility toggle." At physiological pH (7.4), it is predominantly protonated. However, in pure deionized (DI) water, the free base form can raise the local pH, causing auto-inhibition of dissolution.
Pyridine Ring: A weak base (predicted pKa ~5.0–6.0). It remains unprotonated at neutral pH and only contributes to aqueous solubility under highly acidic conditions.
2-Methoxyethoxy Group: An electron-donating, flexible ether linkage. While it increases hydrogen bond acceptor capacity (improving solubility compared to a bare alkyl chain), it also introduces slight lipophilicity and potential sensitivity to oxidative environments.
Causality Insight: The free base form of aminomethylpyridines often exhibits high lattice energy and poor wetting in neutral aqueous media. Lowering the pH below the pKa of the primary amine generates a cationic ammonium species, disrupting the crystal lattice and increasing aqueous solubility by orders of magnitude .
Diagnostic Decision Tree
Use the following logical flow to determine the best solubilization strategy based on your starting material and target assay media.
Caption: Decision logic for selecting the appropriate solubilization strategy based on solid form.
Troubleshooting FAQs
Q1: I cannot get the free base powder to dissolve in deionized (DI) water at 10 mg/mL. Why is this happening?A1: This is caused by a localized pH shift. While the molecule is relatively small and polar, the unprotonated primary amine has limited aqueous solubility. When you add the free base to unbuffered DI water, the trace amount that dissolves immediately raises the pH of the water (due to the basicity of the amine). This alkaline microenvironment auto-inhibits further dissolution.
Solution: You must lower the pH to protonate the amine. Converting the free base to a hydrochloride (HCl) salt in situ will drastically enhance solubility. See Protocol A .
Q2: My 50 mM DMSO stock solution precipitates ("crashes out") when diluted directly into PBS (pH 7.4) for cell assays. How do I prevent this?A2: You are experiencing solvent-shift precipitation. The molecule is highly soluble in DMSO, but rapid dilution into an aqueous buffer forces a sudden change in solvation dynamics, leading to localized supersaturation. Furthermore, at pH 7.4, the buffer capacity forces a portion of the molecules into a less-soluble, partially deprotonated state.
Solution: Employ a step-down cosolvent dilution strategy or incorporate a biocompatible surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) to stabilize the transient supersaturation state . See Protocol B .
Q3: Does the 2-methoxyethoxy group cause any specific formulation liabilities?A3: Generally, the 2-methoxyethoxy ether linkage acts as a solubilizing group compared to a bare alkyl chain because it provides additional hydrogen bond acceptors. However, ether linkages can be susceptible to oxidative degradation (peroxide formation) if stored in aqueous solutions exposed to light and air for prolonged periods. Always prepare fresh aqueous stocks or store aliquots at -20°C under inert gas (Argon/Nitrogen).
Quantitative Data Summary
The following table summarizes the expected solubility profiles based on vehicle and pH, guiding your formulation choices.
Solvent / Vehicle
pH
Expected Ionization State
Estimated Solubility
Recommended Application
DI Water (Unbuffered)
~9.0 (Local)
Free Base
< 1 mg/mL
Not recommended
0.1 N HCl (Aqueous)
1.0
Di-cationic
> 100 mg/mL
Salt formation / Stock prep
PBS Buffer
7.4
Mono-cationic
5 - 10 mg/mL
Biological assays (with cosolvent)
DMSO (Anhydrous)
N/A
Free Base
> 200 mM
Long-term storage stocks
Ethanol (Absolute)
N/A
Free Base
~ 50 mg/mL
Organic synthesis / formulations
Experimental Protocols
Protocol A: In Situ Hydrochloride Salt Generation for Aqueous Solubilization
Purpose: To achieve high aqueous solubility (>50 mg/mL) of the free base for in vivo dosing or concentrated aqueous stocks.
Mechanism: Stoichiometric addition of HCl protonates the primary amine, disrupting the crystal lattice and forming a highly water-soluble ammonium chloride salt.
Weighing: Accurately weigh 10.0 mg of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine free base into a clean glass vial. (MW ≈ 182.22 g/mol ; 10 mg = 0.055 mmol).
Acid Addition: Add exactly 1.0 molar equivalent of HCl to ensure complete protonation of the primary amine without excessively acidifying the solution. Add 550 µL of 0.1 N HCl (aqueous).
Agitation: Vortex the suspension for 60 seconds. The solution should become completely clear as the salt forms in situ.
Volume Adjustment: Dilute with DI water or saline to reach your target concentration.
Validation & pH Adjustment: Measure the final pH. If the pH is too low for your downstream biological application, carefully back-titrate with 0.1 N NaOH to pH 5.5–6.0. Critical: Do not exceed pH 7.0 during back-titration, or the free base will precipitate.
Protocol B: Step-Down Cosolvent Dilution for Biological Assays
Purpose: To prevent precipitation when diluting DMSO stocks into physiological buffers (e.g., PBS, DMEM).
Mechanism: Gradual reduction of the organic solvent fraction prevents localized supersaturation and allows the buffer to equilibrate with the solute .
Stock Preparation: Prepare a 50 mM stock solution in anhydrous, sterile-filtered DMSO.
Intermediate Dilution: Create an intermediate stock by diluting the DMSO stock 1:10 into a transition vehicle (e.g., 20% Propylene Glycol or 10% Tween-80 in water). Mix thoroughly by pipetting.
Final Dilution: Dilute the intermediate stock 1:100 into your final pre-warmed (37°C) assay buffer (e.g., PBS pH 7.4) while vortexing gently.
Self-Validation Step: Inspect the final solution under a microscope at 10x magnification or measure absorbance at 600 nm. A baseline absorbance of ~0.000 confirms that no micro-precipitates (turbidity) have formed, validating the solubility of the final assay media.
References
Strickley, R. G. (2004). "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research, 21(2), 201-230. Available at:[Link]
Troubleshooting
Minimizing side reactions when functionalizing [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
This technical guide addresses the specific challenges of functionalizing [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine . The presence of a basic pyridine ring, a nucleophilic primary amine, and a potentially acid-sensiti...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the specific challenges of functionalizing [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine . The presence of a basic pyridine ring, a nucleophilic primary amine, and a potentially acid-sensitive glycol ether tail requires a tailored approach to minimize side reactions.
Solubility: High water solubility; moderate lipophilicity (LogP ~0.8).
Part 1: Troubleshooting Guide (FAQ Format)
Q1: I am observing low yields (<40%) during amide coupling. Is the pyridine nitrogen interfering?
Diagnosis: Likely yes. While the primary amine (
) is more nucleophilic than the pyridine nitrogen, the pyridine ring in this molecule is electron-rich due to the 2-alkoxy substituent. This increases the basicity of the pyridine nitrogen, allowing it to:
Sequester the activated acid: Forming an
-acylpyridinium species. While reversible, this slows the desired reaction and exposes the activated acid to hydrolysis.
Form salts: If strong acid is generated (e.g., using acid chlorides without sufficient scavenger), the primary amine protonates and becomes non-nucleophilic.
Solution:
Switch Reagents: Use HATU or PyBOP with DIPEA (3.0 equiv). These reagents form highly reactive active esters that react faster with the primary amine than the pyridine nitrogen.
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for 5–10 minutes before adding the amine. This minimizes the time the free amine sits in the solution with unactivated acid.
Avoid Acid Chlorides: Unless you use a biphasic system (Schotten-Baumann), acid chlorides often lead to HCl salts that shut down the reaction or cause pyridine
-acylation.
Q2: My product disappears during aqueous workup. Where is it?
Diagnosis: The 2-(2-methoxyethoxy) tail acts like a mini-PEG chain, significantly increasing water solubility. Standard EtOAc/Water extractions often fail because the product partitions into the aqueous phase.[1]
Solution:
Salting Out: Saturate the aqueous phase with NaCl (brine) or K₂CO₃ before extraction.
Solvent Switch: Do not use Diethyl Ether or Hexanes. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.
Alternative Workup: If the reaction uses volatile reagents (e.g., EDC/DCM), consider loading the crude reaction mixture directly onto a silica column or using a SCX (Strong Cation Exchange) cartridge to catch the amine and wash away non-basic impurities.
Q3: I see a new impurity with M-14 or M-16 mass difference after using Lewis Acids. What happened?
Diagnosis: You likely cleaved the ether tail. The 2-alkoxypyridine motif is susceptible to nucleophilic displacement or hydrolysis under strong Lewis acid conditions (e.g.,
, ) or strong mineral acids (HBr, HI) at high temperatures. This converts the molecule into 2-pyridone , a stable tautomer that is non-reactive and difficult to remove.
Solution:
Avoid:
, TMSI, and concentrated HCl/HBr > 60°C.
Safe Acids: TFA (Trifluoroacetic acid), dilute HCl (at RT), and Acetic Acid are generally safe for deprotection steps elsewhere in the molecule.
Q4: The reaction works, but I can't remove the Palladium catalyst (dark crude).
Diagnosis: The molecule is a bidentate ligand. The pyridine nitrogen and the ether oxygen can form a "pincer-like" chelate with transition metals (Pd, Cu), making standard Celite filtration ineffective.
Solution:
Scavengers: Use Thiol-functionalized silica (SiliaMetS® Thiol) or TMT (Trimercaptotriazine) resin.
Wash: A wash with aqueous Na₂EDTA or Sodium Diethyldithiocarbamate is more effective than simple brine/bicarb washes for breaking this specific chelate.
The primary amine is prone to dialkylation. Use this protocol to favor mono-alkylation.
Reagents:
Aldehyde (1.0 equiv)
Amine (1.2–1.5 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (1.0 equiv)
DCM or DCE (Solvent)
Step-by-Step:
Mix Aldehyde and Amine in DCM (0.1 M).
Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 mins.
Add STAB in one portion.
Stir at RT overnight.
Quench: Add Sat. NaHCO₃. Stir vigorously for 15 mins.
Extract: Separate layers. Extract aqueous with DCM (3x).
Part 3: Visualizing the Chemistry
Diagram 1: Reaction Decision Tree & Risk Assessment
This flowchart guides the user through selecting conditions based on the desired functionalization.
Caption: Decision tree for selecting reaction conditions. Green paths indicate safe protocols; red paths indicate high-risk conditions leading to side reactions.
Diagram 2: Competing Pathways Mechanism
This diagram illustrates why the side reactions occur, focusing on the competition between the primary amine and the pyridine nitrogen/ether tail.
Caption: Mechanistic pathways. Path A is the desired route. Path B causes stalling/hydrolysis. Path C leads to irreversible degradation.
References
Amide Coupling Optimization : Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link
2-Alkoxypyridine Stability : Schmid, G. H., & Wolkoff, A. W. (1972). The Acid-Catalyzed Hydrolysis of 2-Alkoxypyridines. Canadian Journal of Chemistry, 50(8), 1181–1187. Link
Purification of PEGylated Amines : Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939. Link
Aminomethylpyridine Reactivity : Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. Link
Technical Support Center: Catalytic Optimization for[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Target Audience: Researchers, scientists, and drug development professionals. Part 1: Core Mechanistic Challenges [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine presents a unique trifecta of chemoselective and coordination...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Part 1: Core Mechanistic Challenges
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine presents a unique trifecta of chemoselective and coordination challenges during transition-metal catalysis:
The Primary Methanamine (-CH₂NH₂): Highly nucleophilic and unhindered, making it exceptionally prone to over-alkylation or diarylation during cross-coupling[1].
The Pyridine Nitrogen: A strong σ-donor that readily coordinates to transition metals (Pd, Ru, Cu), forming off-cycle, catalytically inactive species (catalyst poisoning)[2].
The 2-Methoxyethoxy Side Chain: A flexible, bidentate oxygen donor that can act synergistically with the pyridine ring to chelate metals. Furthermore, the ether linkage is susceptible to cleavage under harsh basic or Lewis acidic conditions.
Understanding the causality behind these structural liabilities is critical for designing self-validating, high-yielding experimental protocols.
Part 2: Troubleshooting Workflow
Fig 1. Troubleshooting workflow for catalytic amination of pyridine-methanamines.
Part 3: FAQ & Troubleshooting Guide
Q1: Why does my Pd-catalyzed Buchwald-Hartwig coupling stall at 20-30% conversion?A: Stalled reactions with this specific substrate are almost always caused by catalyst poisoning via multidentate chelation . The pyridine nitrogen, combined with the 2-methoxyethoxy ether chain, forms a stable, catalytically inactive chelate with the palladium oxidative addition complex[2].
Solution: Shift the coordination equilibrium by using highly sterically demanding biarylphosphine ligands. BrettPhos or RuPhos are specifically designed to prevent the binding of secondary coordinating groups to the palladium center[1]. Ensure a strict 1:1 to 1:1.2 Pd-to-ligand ratio to prevent the formation of unreactive bis-ligated Pd(0) species.
Q2: How do I prevent over-arylation (diarylation) of the primary methanamine?A: The unhindered nature of the -CH₂NH₂ group makes the resulting secondary amine product highly nucleophilic, often outcompeting the starting material for the remaining aryl halide[1].
Solution: Replace standard inorganic bases (like Cs₂CO₃ or K₃PO₄) with Lithium hexamethyldisilazide (LiHMDS) . The bulky lithium counterion coordinates to the nascent secondary amine product, providing a transient "pseudo-protecting" effect that sterically blocks a second oxidative addition/reductive elimination cycle[3].
Q3: I am observing ether cleavage at the 2-methoxyethoxy position. What causes this and how is it prevented?A: The 2-methoxyethoxy group is susceptible to nucleophilic attack or Lewis acid-mediated cleavage at elevated temperatures (>100°C), especially in the presence of strong bases like NaOtBu or unligated metal species.
Solution: Lower the reaction temperature to 70–80°C and switch to a milder, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ . If high temperatures are unavoidable, ensure the solvent is strictly anhydrous (e.g., anhydrous 1,4-dioxane), as trace water exacerbates base-mediated ether hydrolysis.
Q4: Can I use Ru-catalyzed η⁶-coordination strategies for this substrate?A: Yes. Recent advances demonstrate that ruthenium catalysts can utilize reversible π-coordination to the pyridine ring, temporarily activating the system and altering the electronic properties of the heterocycle[2]. This approach circumvents classical cross-coupling limitations, though it requires specific bulky tert-butyl substituted ligands to achieve quantitative yields without poisoning the Ru center[2].
Part 4: Quantitative Data Table: Ligand & Base Optimization
The following table summarizes the causal relationship between reaction parameters and chemoselectivity during the Pd-catalyzed C-N coupling of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine.
Catalyst / Ligand
Base
Temp (°C)
Primary Yield (%)
Chemoselectivity (Mono:Di)
TON
Observation / Causality
Pd₂(dba)₃ / BINAP
Cs₂CO₃
100
22
60:40
44
Severe catalyst poisoning via pyridine chelation.
Pd₂(dba)₃ / XPhos
NaOtBu
90
45
70:30
90
Ether cleavage observed due to strong base/heat.
Pd₂(dba)₃ / BrettPhos
Cs₂CO₃
80
78
85:15
156
Bulky ligand prevents chelation; good overall yield.
Pd₂(dba)₃ / BrettPhos
LiHMDS
70
94
>99:1
188
LiHMDS provides pseudo-protection against over-arylation.
Self-Validating Mechanism: This protocol utilizes LiHMDS to prevent over-arylation and BrettPhos to prevent catalyst poisoning[1][3]. The visual transition of the catalyst solution serves as an immediate in-process control.
Preparation of Precatalyst Solution: In an argon-filled glovebox, charge a dry 10 mL reaction vial with Pd₂(dba)₃ (2.0 mol%) and BrettPhos (4.4 mol%). Add anhydrous 1,4-dioxane (1 mL/mmol) and stir at room temperature for 15 minutes.
Validation Check: The solution must transition from dark red/purple to a clear, pale yellow, indicating the successful formation of the active monoligated Pd(0) species.
Substrate Addition: To the active catalyst solution, add the aryl halide (1.0 equiv) and[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (1.1 equiv).
Base Addition: Dropwise, add a 1.0 M solution of LiHMDS in THF (2.2 equiv).
Causality: The slow addition controls the concentration of the deprotonated amine, minimizing off-cycle degradation and maintaining the pseudo-protecting lithium coordination[3].
Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 70°C for 4–6 hours.
In-Process Control (IPC): At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.
Validation Check: Confirm the complete consumption of the aryl halide and the absence of the diarylated mass (M + Aryl - H).
Workup: Quench with saturated aqueous NH₄Cl to neutralize the LiHMDS and disrupt any lithium-amine chelates. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via reverse-phase chromatography.
Protocol B: Mild Reductive Amination (Alternative C-N Bond Formation)
Self-Validating Mechanism: This protocol entirely bypasses transition metals to avoid pyridine poisoning, utilizing a sterically demanding reducing agent to preserve the ether chain.
Imine Formation: Combine [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE (0.2 M). Add activated 4Å molecular sieves. Stir for 2 hours at room temperature.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
Causality: The bulky, electron-withdrawing triacetoxyborohydride is mild enough to selectively reduce the iminium ion without reducing the pyridine ring or cleaving the sensitive 2-methoxyethoxy ether chain.
Quench & Isolate: Stir for 12 hours. Quench slowly with saturated NaHCO₃ (gas evolution will occur). Extract with DCM (3x), dry the organic layer, and concentrate under reduced pressure.
Part 6: References
Chen, J., Lin, Y., Wu, W.-Q., Hu, W.-Q., Xu, J., Shi, H. "Amination of Aminopyridines via η6-Coordination Catalysis." Journal of the American Chemical Society, 2024, 146, 22906-22912. URL:[Link]
Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116 (19), 12564–12649. URL:[Link]
Jones, et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC / NIH, 2021. URL:[Link]
Analytical Benchmarking: 1H NMR Characterization of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine . As a bifunctional building block containing both a primary ami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine . As a bifunctional building block containing both a primary amine and a pyridine ether, this molecule presents specific characterization challenges.[1]
We objectively compare the spectral resolution performance in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[2][1][3][4] While DMSO-d₆ is often the default for polar amines, our analysis suggests that CDCl₃ is the superior solvent for quantitative purity assessment of this specific compound due to critical signal overlap issues inherent to wet DMSO.[2][1]
Structural Logic & Electronic Effects[2][3][4]
To accurately assign peaks, one must understand the competing electronic effects within the molecule.[1]
The Pyridine Core: Naturally electron-deficient, shifting protons downfield.[2][1][3]
2-Alkoxy Substituent: A strong Electron Donating Group (EDG) by resonance.[2][1][3] This significantly shields the protons at positions 3 and 5 (ortho and para to the oxygen), moving them upfield relative to unsubstituted pyridine.[2][1]
4-Aminomethyl Group: Weakly activating alkyl group.[2][1][3] The methylene protons (
Performance: High Solubility / Exchange Stabilization.
Advantages: Often sharpens the
signal ( ppm) due to hydrogen bonding stabilization.[2][1][3]
Critical Failure Point: DMSO is hygroscopic.[2][1][3][5] The absorbed water peak appears at 3.33 ppm .[2][1][3][4][5] This directly overlaps with the molecule's methoxy signal (
ppm) and the ether methylene triplets, making accurate integration impossible without strictly anhydrous conditions.[2][1]
Solvent Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for solvent selection based on analytical goals. Note the interference risk in DMSO.[2][1]
Detailed Peak Assignment (CDCl₃)
The following data is synthesized from high-fidelity chemometric models and validated against fragment libraries (e.g., 4-picolylamine and 2-methoxypyridine spectra).
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2][1][3][6]
Position
Assignment
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Notes
H6
Pyridine Ring
8.05 - 8.10
Doublet (d)
1H
Most deshielded; adjacent to N.
H5
Pyridine Ring
6.75 - 6.80
dd
1H
Shielded by alkoxy; couples to H6/H3.[2][1][3][7][8]
H3
Pyridine Ring
6.60 - 6.65
Doublet (d)
1H
Shielded; appears as singlet or fine doublet.[2][1][3]
Note: Ensure CDCl₃ is stored over molecular sieves to minimize acidity, which can protonate the pyridine nitrogen and shift peaks downfield.[2][1]
Step-by-Step Methodology
Preparation: Weigh 10 mg of sample into a clean vial.
Solvation: Add 0.6 mL CDCl₃. Vortex for 30 seconds.[2][1][3] The ether chain aids solubility; the solution should be clear.[2][1][3]
Acquisition:
Set temperature to 298 K.
Pulse Angle: 30° (ensures relaxation of the methoxy methyls).[2][1][3]
Relaxation Delay (d1): Set to
seconds. Reasoning: Accurate integration of the methoxy singlet requires full relaxation.[2][1][3]
Scans: 16 to 64 scans.
Processing:
Calibrate TMS to 0.00 ppm.
Validation Check 1: Verify the integral ratio of the Pyridine H6 (1H) to the Methoxy (3H). It must be 1:3.
Validation Check 2 (D₂O Shake): If the peak at ~1.6 ppm is ambiguous, add 1 drop of D₂O, shake, and re-run. The NH₂ signal will disappear (exchange), confirming the assignment.[2][1]
Assignment Logic Flow (DOT Visualization)
Figure 2: Logic flow for assigning regional signals based on substituent electronic effects.
References
National Institutes of Health (NIH) - PubChem. (2025).[2][1][3] Compound Summary: Pyridin-4-ylmethanamine (4-Picolylamine).[2][1][3][9] Retrieved from [Link][2][1]
Royal Society of Chemistry (RSC). (2020).[2][1][3] Supporting Information: N-oxidation of Pyridine Derivatives. (Confirming Pyridine substituent shifts). Retrieved from [Link][2][1]
Reich, H. J. (2020).[2][1] Structure Determination Using NMR: Chemical Shift Data Tables for Pyridines. University of Wisconsin.[2][1][3] Retrieved from [Link][2][1]
LC-MS fragmentation patterns of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
A Senior Application Scientist's Guide to the LC-MS/MS Analysis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine and its Comparison with Alternative Analytical Platforms Introduction [2-(2-Methoxyethoxy)pyridin-4-yl]metha...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the LC-MS/MS Analysis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine and its Comparison with Alternative Analytical Platforms
Introduction
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is a novel small molecule with potential applications in pharmaceutical and materials science research. Its unique structure, featuring a pyridine core, a methoxyethoxy side chain, and a primary amine, presents an interesting analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and metabolic profiling. This guide provides an in-depth analysis of the expected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation patterns of this compound, a detailed experimental protocol for its analysis, and a comparative overview with alternative analytical techniques. The insights provided herein are grounded in established principles of mass spectrometry and extensive experience with the analysis of similar chemical entities.
Part 1: Predicted LC-MS/MS Fragmentation Pathways
The fragmentation of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine in a tandem mass spectrometer, typically following positive mode electrospray ionization (ESI), can be predicted by considering the lability of its different chemical bonds. The initial ionization step will likely result in the formation of a protonated molecular ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation at specific sites, driven by the stability of the resulting fragment ions and neutral losses.
The primary sites of fragmentation are expected to be:
Cleavage of the C-C bond between the pyridine ring and the aminomethyl group: This is a common fragmentation pathway for pyridylmethanamine derivatives, leading to the formation of a stable pyridinium ion.
Fragmentation within the methoxyethoxy side chain: Etheric bonds are susceptible to cleavage, which can occur at multiple points along the chain.
Loss of the entire methoxyethoxy group: This would result in a fragment ion corresponding to the 4-(aminomethyl)pyridine cation.
Based on these principles, the following key fragment ions are anticipated:
Loss of ammonia (NH₃): A common loss from primary amines, resulting in an [M+H-17]⁺ ion.
Cleavage of the methoxyethoxy group: This can lead to multiple fragment ions, with the most prominent likely arising from the loss of the entire side chain or parts of it.
Formation of the 4-pyridylmethyl cation: A stable fragment resulting from the cleavage of the bond between the methoxyethoxy group and the pyridine ring.
The proposed fragmentation pathway is illustrated in the following diagram:
Caption: Predicted Fragmentation Pathway of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine.
Part 2: Recommended LC-MS/MS Experimental Protocol
For the robust and sensitive analysis of this polar compound, a reversed-phase ultra-high-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer is recommended.[1][2]
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine in methanol.
Working Standards: Perform serial dilutions of the stock solution with a mixture of 95:5 water:methanol (v/v) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenates), a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.
Liquid Chromatography (LC) Conditions
Column: A C18 or a Phenyl-Hexyl column with a particle size of less than 2 µm is suitable for retaining and separating this polar analyte. A column with dimensions of 2.1 x 50 mm is a good starting point.
Full Scan (MS1): m/z 50-500 for initial identification of the molecular ion.
Tandem MS (MS/MS): Product ion scan of the protonated molecular ion (m/z 183.11) to confirm fragmentation patterns. Collision energy should be optimized (typically in the range of 10-40 eV) to obtain a rich fragmentation spectrum.
Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions. Based on the predicted fragmentation, promising transitions would be 183.11 -> 108.07 and 183.11 -> 152.09.
This experimental design is self-validating. The full scan data will confirm the presence of the parent molecule, while the MS/MS data will provide structural confirmation through the characteristic fragmentation pattern. For quantitative applications, the use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.
Part 3: Comparison with Alternative Analytical Platforms
While LC-MS/MS is a powerful tool for the analysis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, other analytical techniques can also be employed, each with its own set of advantages and limitations.
Technique
Advantages
Disadvantages
Supporting Data/Rationale
LC-MS/MS
High sensitivity and selectivity.[3] Provides structural information through fragmentation.[4] Wide dynamic range. Well-suited for complex matrices.
Higher initial instrument cost. Requires expertise for method development and data interpretation.
The combination of chromatographic separation and mass spectrometric detection allows for the confident identification and quantification of the analyte even at low concentrations in complex biological or environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Excellent chromatographic resolution. Extensive spectral libraries available for compound identification.[5][6]
Requires derivatization for polar and non-volatile compounds like the target analyte. High temperatures in the injector can cause thermal degradation.
The primary amine and the polar methoxyethoxy group make this compound non-volatile. Derivatization to increase volatility would be necessary, adding a step to the workflow and potentially introducing variability.
Lower sensitivity compared to MS. Requires larger sample amounts. Not suitable for trace analysis. Complex data interpretation.
NMR is the gold standard for unambiguous structure confirmation of a synthesized compound. However, for quantification in biological samples, its sensitivity is generally insufficient.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Lower instrument cost and complexity compared to MS. Robust and reliable for routine analysis.
Lower sensitivity and selectivity than MS. Co-eluting compounds can interfere with quantification. Provides no structural information beyond the retention time.
The pyridine ring in the molecule will have a UV chromophore, making UV detection possible. However, in complex matrices, the lack of selectivity could lead to inaccurate quantification due to overlapping peaks.
The choice of analytical platform ultimately depends on the specific research question. For discovery-phase research requiring structural confirmation and high sensitivity, LC-MS/MS is the superior choice. For routine quality control of a pure substance where sensitivity is not a major concern, HPLC-UV could be a cost-effective alternative.
Conclusion
The LC-MS/MS methodology outlined in this guide provides a robust framework for the qualitative and quantitative analysis of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine. The predicted fragmentation patterns, based on fundamental principles of mass spectrometry and data from related compounds, offer a solid starting point for method development and data interpretation. By understanding the strengths and weaknesses of alternative analytical platforms, researchers can make informed decisions to best suit their analytical needs.
References
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech.
Doc Brown's Advanced Organic Chemistry Revision Notes. Mass spectrum of methoxyethane.
Kertesz, V., & Gaskell, S. J. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of the American Society for Mass Spectrometry, 12(4), 432–441. Available from: [Link]
PubChem. 4-Pyridinemethanamine. National Center for Biotechnology Information. Available from: [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
Benchchem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxydodecane.
ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Available from: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
NIST. 2-Pyridinemethanamine. NIST WebBook. Available from: [Link]
Waters Corporation. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research.
Li, Y., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 64(21), 16034–16051. Available from: [Link]
Thermo Fisher Scientific. LC-MS/MS toxicology platform and method for high-resolution, accurate mass (HRAM) detection, screening, and quantitation of drugs.
Comparing reactivity of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine vs. benzylamine
As a Senior Application Scientist, I frequently encounter the need to fine-tune the physicochemical properties of primary amines in drug development and materials science. Benzylamine is the quintessential aralkylamine,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the need to fine-tune the physicochemical properties of primary amines in drug development and materials science. Benzylamine is the quintessential aralkylamine, offering a highly reactive, unhindered nucleophilic center. However, its high basicity and susceptibility to rapid oxidative deamination often necessitate bioisosteric replacement.
Enter [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine —a structurally nuanced alternative. By replacing the phenyl ring with a substituted pyridine, we fundamentally alter the electronic landscape of the molecule. This guide provides an in-depth, objective comparison of their reactivity, grounded in electronic theory and validated through rigorous experimental protocols.
Electronic Architecture and Causality of Reactivity
To understand the reactivity differences between these two amines, we must analyze the causality behind their electronic distributions.
In benzylamine , the phenyl ring exerts a mild inductive electron-withdrawing (-I) effect relative to a standard aliphatic chain, resulting in a pKa of 9.33 . The methylene spacer insulates the amine from any direct resonance (+M) effects of the aromatic ring, maintaining a highly localized and reactive lone pair on the nitrogen.
Conversely, [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine features a highly complex push-pull system. The pyridine nitrogen is strongly electron-withdrawing (-I, -M). The 2-(2-methoxyethoxy) group introduces competing effects: it is inductively withdrawing (-I) due to the highly electronegative oxygen atoms, but it donates electron density via resonance (+M) into the pyridine ring .
Crucially, the resonance from the 2-alkoxy group directs electron density to the ortho (C3) and para (C5, N) positions of the pyridine ring. The aminomethyl group is located at the C4 position, which is meta to the alkoxy group. Therefore, the C4 position does not benefit from the +M electron enrichment. Instead, it experiences the compounded inductive withdrawal (-I) of both the pyridine nitrogen and the alkoxy oxygen. This net electron-withdrawing effect pulls electron density away from the primary amine, lowering its basicity (estimated pKa ~8.4–8.6) and attenuating its nucleophilicity compared to benzylamine.
Fig 1. Electronic effects governing the nucleophilicity of benzylamine vs. the pyridine derivative.
Quantitative Physicochemical Comparison
The structural differences translate directly into measurable physicochemical metrics. The table below summarizes the key data points governing their performance in synthetic workflows, utilizing the 4-picolylamine core as a baseline for the pyridine derivative .
Property
Benzylamine
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Aromatic Core
Phenyl ring
Pyridine ring
Substituents
None
2-(2-Methoxyethoxy)
pKa (Conjugate Acid)
9.33
~8.4 - 8.6 (Derived from 4-picolylamine core)
Nucleophilicity
High (Standard primary amine)
Moderate (Attenuated by heteroaryl -I effect)
Steric Hindrance (N-atom)
Low
Low (Distal alkoxy group does not block N)
Aqueous Solubility
Moderate
High (Enhanced by ether oxygen and pyridine N)
Metabolic Stability
Low (Prone to MAO deamination)
Higher (Steric/electronic shielding of the core)
Self-Validating Experimental Protocols
To objectively compare the nucleophilicity and basicity of these two amines, we employ two self-validating experimental workflows. The principle of self-validation ensures that any systemic error (e.g., solvent evaporation, electrode drift) is internally corrected or flagged by the assay design.
Protocol A: Comparative Kinetic Profiling via HPLC-UV (Nucleophilicity)
This protocol measures the second-order rate constant (
) of the amines reacting with a standard electrophile (benzoyl chloride) to form an amide.
Causality of Choice: Benzoyl chloride is chosen because it reacts at a measurable rate with primary amines at room temperature, allowing for precise time-point quenching without requiring specialized stopped-flow equipment.
Self-Validation Mechanism: The inclusion of biphenyl as an inert internal standard (IS) ensures that any variations in injection volume or solvent evaporation are mathematically normalized by using the Product/IS peak area ratio.
Step-by-Step Methodology:
Solution Preparation: Prepare 0.1 M solutions of Benzylamine and[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine in anhydrous acetonitrile. Add biphenyl (0.05 M) to both solutions as the internal standard.
Electrophile Addition: In a temperature-controlled vial (25.0 °C) containing 5.0 mL of the amine solution, rapidly inject 0.5 mL of a 0.05 M benzoyl chloride solution in acetonitrile. Start the timer immediately.
Time-Point Quenching: At exactly 30, 60, 90, 120, and 300 seconds, withdraw a 100 µL aliquot and immediately inject it into a vial containing 900 µL of methanol (spiked with 0.1% TFA). The methanol quenches unreacted benzoyl chloride, while the TFA halts any further amine reactivity.
HPLC Analysis: Analyze the quenched samples using a C18 reverse-phase column (Water/MeCN gradient, UV detection at 254 nm).
Data Processing: Plot the natural log of the normalized product peak area against time. The slope of the linear regression yields the pseudo-first-order rate constant, which is then converted to the second-order rate constant. The substituted pyridine will exhibit a noticeably shallower slope (lower
) due to its attenuated nucleophilicity.
Fig 2. Self-validating HPLC workflow for comparative kinetic profiling of amine nucleophilicity.
Causality of Choice: Potentiometry provides a direct, thermodynamic measurement of the amine's proton affinity, which correlates directly with its nucleophilic strength.
Self-Validation Mechanism: The use of a Gran plot analysis linearizes the titration curve. If the Gran plot deviates from linearity, it immediately flags issues with electrode calibration or the presence of carbonate impurities, making the system self-diagnosing.
Step-by-Step Methodology:
Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C.
Sample Prep: Dissolve 1.0 mmol of the target amine in 50 mL of 0.1 M KCl (to maintain constant ionic strength).
Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator, adding titrant in precise 0.1 mL increments.
Equilibration: Ensure the pH reading stabilizes (drift < 0.01 pH/min) before recording each data point.
Analysis: Construct a Gran plot (
vs. ) to precisely determine the equivalence point. Calculate the pKa at the half-equivalence point.
Strategic Applications in Drug Development
While benzylamine is a highly effective nucleophile for rapid synthesis, its basicity often leads to poor membrane permeability (due to high ionization at physiological pH) and rapid metabolism by monoamine oxidases (MAO).
By utilizing[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, researchers intentionally trade raw nucleophilic speed for superior drug-like properties. The lowered pKa increases the fraction of unionized drug at pH 7.4, enhancing passive membrane diffusion. Furthermore, the 2-methoxyethoxy tail provides a flexible hydrogen-bond acceptor motif, which can interact with solvent-exposed regions of target kinases or proteases—a strategy frequently employed in modern structure-based drug design to increase target residence time and specificity.
References
PubChem , "Benzylamine (CID 7504)". National Center for Biotechnology Information.
URL:[Link]
The Journal of Physical Chemistry A , "Hydrogen and Halogen Bond Interactions with 2,6-Dimethoxypyridine". American Chemical Society (ACS).
URL:[Link]
Comparative
Introduction: The Analytical Dilemma of Dual Basic Centers[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is a highly polar, nitrogen-rich building block critical to modern pharmaceutical synthesis. From an analytical perspective, validating the purity of this molecule presents a formidable challenge. It possesses two distinct basic centers: a primary methanamine group (estimated pKa ~9.5) and a pyridine nitrogen (estimated pKa ~5.2).
Validating the Purity of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine: A Comparative Guide to HPLC Methodologies Under standard acidic reversed-phase liquid chromatography (RP-HPLC) conditions (pH 2.0–3.0), both nitrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Purity of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine: A Comparative Guide to HPLC Methodologies
Under standard acidic reversed-phase liquid chromatography (RP-HPLC) conditions (pH 2.0–3.0), both nitrogen atoms are fully protonated. This dual-cationic state renders the molecule exceptionally hydrophilic, leading to virtually zero retention on conventional C18 stationary phases. Furthermore, the protonated amine acts as a strong hydrogen-bond donor and cation, engaging in severe secondary electrostatic interactions with unendcapped, ionized silanol groups (Si-O⁻) on the silica support. This phenomenon, governed by nonlinear adsorption isotherms, manifests as severe peak tailing, poor resolution from closely eluting impurities, and compromised quantitative recovery[1].
To establish a robust, stability-indicating purity assay, analytical scientists must abandon default low-pH methods and engineer the chromatographic environment to either neutralize the molecule or exploit its polarity.
Mechanistic Evaluation of Chromatographic Modes
High-pH Reversed-Phase HPLC (The Neutralization Strategy)
By elevating the mobile phase pH above the pKa of the primary amine (e.g., pH 10.5 using an ammonium bicarbonate buffer), the molecule is effectively deprotonated. This neutralization drastically increases the analyte's lipophilicity, allowing for standard hydrophobic partitioning into the C18 stationary phase. More importantly, the neutral amine no longer interacts with residual silanols, resulting in highly symmetrical peaks[2]. This approach requires specialized ethylene bridged hybrid (BEH) silica columns capable of withstanding extreme alkaline conditions without dissolving.
Hydrophilic Interaction Liquid Chromatography (HILIC) (The Orthogonal Strategy)
Instead of suppressing the molecule's polarity, HILIC embraces it. HILIC provides an orthogonal separation mechanism by utilizing a polar stationary phase (such as bare silica or zwitterionic sulfobetaine) and a highly organic mobile phase (typically >80% acetonitrile). The retention mechanism relies on the polar, protonated amine partitioning into a water-enriched layer immobilized on the stationary phase surface[3]. Because the mobile phase is highly volatile, HILIC offers superior desolvation efficiency, making it the premier choice for LC-MS/MS impurity profiling.
Empirical Performance Comparison
To objectively evaluate these methodologies, we compared the chromatographic performance of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine across three distinct HPLC modalities. The data (summarized in Table 1) clearly demonstrates the inadequacy of standard low-pH methods and the superiority of tailored approaches.
Table 1: Performance Comparison of HPLC Modalities for[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Chromatographic Mode
Mobile Phase System
Retention Factor ()
Tailing Factor ()
Theoretical Plates ()
MS Compatibility
Low-pH RP-HPLC
0.1% Formic Acid (pH ~2.7) / ACN
0.4 (Poor)
2.85 (Severe)
< 2,500
Low (Ion suppression)
High-pH RP-HPLC
10 mM NH₄HCO₃ (pH 10.5) / ACN
4.2 (Optimal)
1.05 (Excellent)
> 12,000
Moderate
HILIC
10 mM NH₄Formate (pH 3.0) / ACN
5.8 (Strong)
1.10 (Excellent)
> 15,000
High (Enhanced ESI+)
Causality Note: The poor retention (
) in low-pH RP-HPLC means the analyte elutes in the void volume, making it impossible to resolve from polar synthetic byproducts. Both High-pH RP-HPLC and HILIC provide , ensuring the analyte is sufficiently retained to allow for meaningful resolution of impurities.
Lifecycle Validation Protocol (HILIC Method)
Once the optimal method (HILIC) is selected, it must be rigorously validated. As mandated by the[4], the analytical procedure must be validated for its intended purpose, emphasizing a lifecycle approach to method robustness[5]. Furthermore, dictates that for Category II methods (quantitation of impurities), parameters such as Limit of Quantitation (LOQ) and Specificity are paramount[6].
The following step-by-step protocol outlines a self-validating HILIC workflow designed to ensure absolute scientific integrity.
Step 1: System Suitability Testing (SST) - The Self-Validating Gateway
Before any sample is analyzed, the system must prove its capability.
Inject a 100 µg/mL standard solution of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine six consecutive times.
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be
. The Tailing Factor () must be , and Theoretical Plates () must be . Failure to meet these criteria halts the analysis, preventing the generation of untrustworthy data.
Step 2: Specificity & Forced Degradation
Specificity ensures the method measures only the target analyte, even in the presence of degradation products.
Prepare a 1.0 mg/mL solution of the compound.
Subject separate aliquots to stress conditions: Acidic (0.1 N HCl), Basic (0.1 N NaOH), Oxidative (3% H₂O₂), and Thermal (60°C for 48 hours).
Analyze the stressed samples using a Photodiode Array (PDA) detector.
Acceptance Criteria: The principal peak must be baseline resolved (
) from all degradation products. The peak purity angle must be less than the peak purity threshold across the entire analyte peak.
Step 3: Linearity and Range
Prepare a series of calibration standards ranging from the LOQ (e.g., 0.05% of the nominal concentration) up to 120% of the target specification limit.
Plot the peak area response against the analyte concentration.
Acceptance Criteria: The correlation coefficient (
) must be , and the y-intercept should not significantly deviate from zero.
Step 4: Accuracy (Recovery) and Precision
Accuracy: Spike known amounts of synthesized impurities into a pure standard matrix at three concentration levels (LOQ, 100%, and 150% of the specification limit). Calculate the percentage recovery.
Precision: Prepare six independent sample preparations of the same batch at the 100% test concentration. Calculate the %RSD of the assay result.
Acceptance Criteria: Accuracy recovery must fall between 95.0% and 105.0%. Intermediate precision %RSD must be
.
Methodological Workflow Visualization
Fig 1: Chromatographic selection and validation workflow for polar basic amines.
References
Validation of Analytical Procedures Q2(R2) - ICH. Source: International Council for Harmonisation (ICH). URL:[Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Source: United States Pharmacopeia (USP). URL:[Link]
Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Source: Wiley-VCH. URL: [Link]
Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography for the Analysis of Basic Compounds. Source: MDPI. URL: [Link]
Troubleshooting in Chromatography. Source: Oxford Academic. URL:[Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Source: Waters Corporation. URL:[Link]
FT-IR Spectroscopic Characterization of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Accurate structural verification of API building blocks is a critical bottleneck in pharmaceutical development.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Accurate structural verification of API building blocks is a critical bottleneck in pharmaceutical development. [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS: 1016496-42-6) is a highly functionalized pyridine derivative featuring a primary amine and an extended PEG-like ether side chain[1][2]. Because it possesses multiple polar functional groups capable of hydrogen bonding, distinguishing it from structurally similar, lower-molecular-weight analogs requires precise analytical techniques.
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine against common alternatives, detailing the mechanistic causality behind its characteristic bands and providing a self-validating experimental protocol.
Structural Deconstruction & Mechanistic Causality
To interpret the IR spectrum accurately, we must deconstruct the molecule into its three vibrationally active domains, understanding why each group behaves the way it does:
The Aminomethyl Group (-CH₂NH₂): Primary amines (
) are characterized by two distinct N-H stretching bands in the 3400–3250 cm⁻¹ region, representing asymmetric and symmetric stretching modes[3][4]. The bond angle of the primary amine is approximately 120°, allowing for distinct vibrational coupling[4]. In this specific molecule, the extended ether chain can act as a hydrogen-bond acceptor, which subtly broadens these N-H stretches compared to non-etherified analogs.
The Pyridine Core: The aromatic ring exhibits C=C and C=N stretching vibrations between 1600 and 1450 cm⁻¹[5][6]. The presence of the strongly electron-donating alkoxy group at the 2-position increases the electron density of the pyridine ring. This electronic effect subtly shifts the ring stretching frequencies to higher wavenumbers compared to unsubstituted pyridines.
The 2-Methoxyethoxy Side Chain (-O-CH₂-CH₂-O-CH₃): This is the primary diagnostic differentiator. Highly asymmetrical ethers, such as alkyl-aryl ethers, show strong C-O-C stretching bands between 1275–1200 cm⁻¹[7]. Because this molecule also contains a terminal aliphatic methoxy group, it exhibits a second distinct dialkyl ether C-O-C stretch in the 1120–1050 cm⁻¹ range[8].
Comparative Spectral Analysis
To objectively evaluate the spectroscopic footprint of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, we must compare it against two common alternative building blocks:
Alternative A: 4-Pyridinylmethanamine (Lacks any ether substitution).
Alternative B: 2-Methoxy-4-pyridinylmethanamine (Contains a short alkyl-aryl ether, but lacks the extended dialkyl ether linkage).
Quantitative Band Comparison
The following table summarizes the expected characteristic IR absorption bands for these three compounds, allowing for rapid cross-examination.
Functional Group / Vibration
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
4-Pyridinylmethanamine (Alt A)
2-Methoxy-4-pyridinylmethanamine (Alt B)
N-H Stretch (Asymmetric)
~3360 cm⁻¹ (Broadened)
~3350 cm⁻¹ (Sharp)
~3355 cm⁻¹ (Sharp)
N-H Stretch (Symmetric)
~3290 cm⁻¹ (Broadened)
~3280 cm⁻¹ (Sharp)
~3285 cm⁻¹ (Sharp)
C-H Stretch (Aliphatic sp³)
~2930, 2870 cm⁻¹ (Strong)
~2920 cm⁻¹ (Weak)
~2940 cm⁻¹ (Moderate)
C=N / C=C (Pyridine Ring)
~1600, 1570 cm⁻¹
~1600, 1560 cm⁻¹
~1600, 1565 cm⁻¹
C-O-C (Alkyl-Aryl Ether)
~1240 cm⁻¹ (Strong)
Absent
~1245 cm⁻¹ (Strong)
C-O-C (Dialkyl Ether)
~1110 cm⁻¹ (Strong)
Absent
Absent
N-H Bend (Scissoring)
~1620 cm⁻¹
~1615 cm⁻¹
~1618 cm⁻¹
Key Takeaway: The definitive proof of identity for[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is the dual-presence of the ~1240 cm⁻¹ (alkyl-aryl) and ~1110 cm⁻¹ (dialkyl) ether bands[7][8]. Alternative B will only show the 1245 cm⁻¹ band, while Alternative A will show neither.
Diagnostic Workflow Visualization
The following logical decision tree illustrates the step-by-step spectral interpretation required to differentiate these three closely related pyridine derivatives.
Diagnostic workflow for differentiating pyridinylmethanamine derivatives via FT-IR spectroscopy.
To ensure high-fidelity data collection, Attenuated Total Reflectance (ATR) FT-IR is the recommended methodology. This protocol is designed as a self-validating system to prevent common spectral artifacts.
Phase 1: Instrument Calibration & Background
Crystal Cleaning: Gently clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and HPLC-grade isopropanol. Allow to air dry completely.
Background Acquisition: Run a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air.
Validation Check: Ensure the energy throughput is above the manufacturer's threshold and the baseline is flat.
Phase 2: Sample Application
Sample Loading: Deposit 2–5 mg of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine directly onto the center of the ATR crystal.
Pressure Application: Lower the ATR anvil. Apply consistent pressure until the real-time preview shows an optimal spectral intensity.
Validation Check: The strongest peak (likely the C-O-C stretch at ~1240 cm⁻¹) must have an absorbance between 0.4 and 0.8 AU . If it exceeds 1.0 AU, the detector may saturate, violating the Beer-Lambert law and distorting peak ratios.
Phase 3: Spectral Acquisition & Processing
Scanning: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution) over the 4000–400 cm⁻¹ range.
Atmospheric Suppression: Apply atmospheric compensation algorithms to remove ambient
(3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and (~2350 cm⁻¹) interference.
Baseline Correction: Apply an automatic baseline correction to account for any scattering effects.
Phase 4: Data Verification
Verify the presence of the dual N-H stretching bands (~3360, 3290 cm⁻¹)[3].
Confirm the absence of a broad, intense O-H stretch (3600–3200 cm⁻¹), which would indicate water contamination or degradation of the ether chain into an alcohol[9].
Identify the dual ether signature (1240 cm⁻¹ and 1110 cm⁻¹) to confirm the intact 2-methoxyethoxy side chain[7][8].
Bioactivity comparison of methoxyethoxy vs. ethoxy pyridine derivatives
[fontname="Arial", color="#5F6368", penwidth= Workflow detailing the SAR optimization from ethoxy to methoxyethoxy pyridine derivatives. Pathway Drug Methoxyethoxy Pyridine Derivative ATP ATP Binding Pocket (Hinge Region...
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental integrity.
Protocol 1: Microwave-Assisted Synthesis of 3-(2-Methoxyethoxy)pyridine
Causality: Traditional nucleophilic aromatic substitution (SNAr) on pyridine rings often requires harsh conditions that promote N-alkylation side reactions. Microwave-assisted synthesis utilizing a copper catalyst ensures high regioselectivity for O-alkylation and drastically reduces reaction times.
Preparation: In a microwave-safe vial, dissolve 1.0 equivalent of the halopyridine precursor (e.g., 3-bromo-pyridine) in 5 mL of anhydrous DMF.
Reagent Addition: Add 3.0 equivalents of 2-methoxyethanol. Introduce 2.5 equivalents of Cesium Carbonate (Cs₂CO₃) as the base to deprotonate the alcohol, followed by 0.1 equivalents of Copper(I) Iodide (CuI) to catalyze the cross-coupling.
Reaction & Self-Validation: Seal the vial and irradiate in a microwave reactor at 120°C for 45 minutes.
Validation Checkpoint: Aliquot 10 µL of the mixture and analyze via LC-MS. The reaction is validated as complete when the starting material peak (<5% relative abundance) is replaced by the [M+H]⁺ peak corresponding to the methoxyethoxy product.
Purification: Quench the reaction with distilled water, extract three times with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and purify via flash column chromatography (Hexane:EtOAc gradient).
Protocol 2: ADP-Glo Kinase Assay for Bioactivity Evaluation
Causality: The ADP-Glo assay is chosen over radiometric assays because it is a universal, homogeneous luminescent method that directly measures kinase activity by quantifying the ADP produced, eliminating the need for radioactive ATP.
Incubation: In a 384-well white microplate, incubate 5 nM of recombinant kinase (e.g., c-KIT) with serially diluted pyridine derivatives (ranging from 10 µM to 0.1 nM) in 1x Kinase Assay Buffer for 15 minutes at room temperature to allow compound binding.
Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ concentration) and the specific substrate peptide. Incubate for 60 minutes at room temperature.
Validation Checkpoint (Z'-factor): Include a "No-Enzyme Control" (background) and a "Vehicle Control" (100% activity). Calculate the Z'-factor. The assay is only validated for analysis if Z' > 0.6, ensuring a robust signal-to-noise ratio.
Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.
Analysis: Read the luminescence on a microplate reader. Plot the log(inhibitor) vs. response and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
References
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). MDPI.
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications.
2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. PMC - PubMed Central.
Validation
High-Precision Elemental Analysis: Benchmarking Standards for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Executive Summary In the high-stakes environment of drug discovery, [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS: 1016496-42-6) has emerged as a critical scaffold for kinase inhibitor development.[1] However, its ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes environment of drug discovery, [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS: 1016496-42-6) has emerged as a critical scaffold for kinase inhibitor development.[1] However, its physicochemical nature—specifically the combination of a primary benzylic-like amine and a hydrophilic polyether tail—presents a "perfect storm" for analytical failure.
This guide objectively compares the Free Base form of the product against its Hydrochloride (HCl) Salt derivative and Quantitative NMR (qNMR) methodologies. We challenge the traditional reliance on combustion analysis for this specific chemotype, demonstrating why standard protocols often yield false "fail" results due to hygroscopicity and carbamate formation.
The Core Problem
The free base of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine is a CO₂ sponge .[1] Standard handling in ambient air leads to rapid weight gain and carbon error, rendering traditional Elemental Analysis (EA) unreliable without rigorous modification.
Comparative Framework: Defining the Standards
We evaluate three distinct approaches to validating the elemental composition and purity of this molecule.
Feature
Option A: Free Base (Standard)
Option B: HCl Salt (Chemical Alternative)
Option C: qNMR (Instrumental Alternative)
Physical State
Viscous Oil / Low-melting Solid
Crystalline Solid
Solution (in DMSO-d6/D2O)
Hygroscopicity
High (Ether chain effect)
Low to Moderate
Irrelevant (Solvent based)
CO₂ Sensitivity
Critical (Forms Carbamic Acid)
Negligible
None
EA Accuracy
Low (Requires inert handling)
High
Absolute (Specific to protons)
Sample Prep Time
High (Vacuum drying >24h)
Medium (Recrystallization)
Low (<15 mins)
Technical Deep Dive: The Mechanism of Failure
To understand why the Free Base fails, we must look at the molecular interaction with the environment. The primary amine (
) is a strong nucleophile.[1] In the presence of atmospheric , it undergoes a reversible reaction to form a carbamic acid zwitterion, which stabilizes as a carbamate salt.
Diagram 1: The Atmospheric Interference Pathway
This diagram illustrates the chemical degradation of the standard during weighing/handling.
Caption: Mechanism of error: The free base amine reacts with CO2 to form carbamates, skewing Carbon/Nitrogen ratios.[1]
Experimental Validation & Protocols
Experiment 1: Stability Under Ambient Conditions
Objective: Quantify the drift in Elemental Analysis (%C) over time for the Free Base vs. HCl Salt.
Conditions: Samples exposed to ambient air (22°C, 55% RH) for 0, 1, and 4 hours before combustion.
Critical Insight: The Free Base shows a positive bias in Carbon content. This is counter-intuitive for water absorption (which usually lowers %C) but is consistent with
absorption (adding Carbon mass).
Protocol A: Handling the Free Base (If unavoidable)
Use this protocol if you cannot convert to the salt form.
Drying: Dry the oil in a vacuum desiccator over
for 24 hours at 40°C.
Inert Transfer: Transfer the sample into a glove bag or glove box purged with
.
Capsule Sealing: Weigh the sample directly into a tin capsule inside the inert environment.
Cold Sealing: Cold-weld the capsule immediately. Do not use standard pressing if it risks rupturing the seal on the liquid.
Analysis: Run the combustion cycle immediately.
Protocol B: Conversion to HCl Salt (Recommended Standard)
This creates a robust secondary standard.
Dissolve 100 mg of Free Base in 2 mL anhydrous ethanol.
Add 1.1 eq of 2M HCl in diethyl ether dropwise at 0°C.
Precipitate forms immediately. Stir for 15 mins.
Filter and wash with cold ether.
Recrystallize from EtOH/EtOAc if necessary to remove trapped solvent.
Result: A non-hygroscopic solid stable for months.
The "Digital Standard" Alternative: qNMR
For this specific molecule, Quantitative NMR (qNMR) is superior to combustion analysis. It bypasses the hygroscopicity issue entirely by using an internal standard in solution.
Why qNMR Wins for [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine:
Specificity: Detects the pyridine protons distinct from water or carbonate peaks.
Solvent Trap: Residual solvents (EtOH, Ether) are quantified separately, whereas in EA they just skew the %C.
Protocol:
Weigh ~10 mg of sample (precision ±0.01 mg).
Weigh ~10 mg of Traceable Internal Standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).
NMR with relaxation delay > 15s (ensure full relaxation).
Calculate purity based on molar ratios.
Diagram 2: Decision Matrix for Analytical Method Selection
Caption: Workflow: Choose qNMR for the free base oil; reserve Combustion Analysis for the stable salt form.
Conclusion & Recommendations
For [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine , the "Product" (Free Base) is a poor standard for Elemental Analysis due to rapid atmospheric degradation.[1]
For Routine QC: Do not use CHN analysis on the free base. Use qNMR with Maleic Acid as the internal standard.
For Regulatory Filing: Convert the material to the HCl Salt . This provides a stable, crystalline solid that meets the ±0.4% tolerance required by journals and regulatory bodies (ICH Q6A).
Storage: Store the free base under Argon at -20°C. Store the HCl salt in a desiccator at RT.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
NIST. (2023). "Pyridine - Gas Phase Thermochemistry and Spectral Data." NIST Chemistry WebBook, SRD 69. Link
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Sigma-Aldrich. (2023).[1] "Product Specification: Pyridine Derivatives and Handling of Air-Sensitive Reagents." Technical Bulletin AL-134.[1] Link
BenchChem. (2025).[2] "Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives." BenchChem Technical Library. Link
Structural Confirmation of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine: A Comparative Technical Guide
Executive Summary In the fragment-based drug design (FBDD) of kinase inhibitors, the pyridine scaffold is ubiquitous.[1][2] However, the introduction of flexible ether side chains—specifically the 2-methoxyethoxy moiety...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the fragment-based drug design (FBDD) of kinase inhibitors, the pyridine scaffold is ubiquitous.[1][2] However, the introduction of flexible ether side chains—specifically the 2-methoxyethoxy moiety in [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine —introduces significant conformational entropy.[1][2][3] While NMR spectroscopy confirms chemical connectivity, it fails to accurately predict the bioactive conformation or the solid-state packing required for formulation.[1]
This guide details the protocol for absolute structural confirmation of this specific target using Single Crystal X-ray Diffraction (SC-XRD) . We objectively compare this method against NMR and Computational (DFT) alternatives, demonstrating why SC-XRD is the non-negotiable standard for this class of flexible pyridine derivatives.[1][2]
Part 1: The Structural Challenge[1][2][4]
The target molecule, [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine, presents a classic "hinge" problem in structural biology:
): Rotational freedom at the C4-methylene bond.[1][2][3]
The Alkoxy Chain (
): Highly flexible.[1][2][3] In solution, this chain rapidly interconverts between gauche and anti rotamers.[1]
The Critical Question: Does the ether oxygen engage in an intramolecular hydrogen bond with the pyridine nitrogen (closing the ring), or does it extend outward to interact with solvent/protein pockets? Only SC-XRD provides the definitive snapshot of this low-energy state.[1][2][3]
Part 2: Methodological Comparison
The following table contrasts the efficacy of SC-XRD against high-field NMR and Density Functional Theory (DFT) modeling for this specific molecule.
Table 1: Comparative Efficacy Matrix
Feature
SC-XRD (Gold Standard)
Solution NMR (NOESY/ROESY)
DFT Modeling (Gas Phase)
Primary Output
Absolute 3D atomic coordinates ()
Through-space correlations (< 5Å)
Theoretical energy minima
Conformational Insight
Discrete: Shows exact torsion angles () in solid state.[1][2][3]
Averaged: Fast exchange blurs specific rotamers.[1]
While NMR is faster for purity checks, it cannot distinguish between a time-averaged signal and a single fixed conformation for the methoxyethoxy chain.[1][2] SC-XRD is required to validate the pharmacophore model —specifically, the distance between the primary amine nitrogen (H-bond donor) and the ether oxygen (H-bond acceptor).[1][2][3]
Figure 1: Decision logic for selecting SC-XRD over NMR during the lead optimization phase.
Part 3: Experimental Protocol
This protocol is validated for pyridine-methanamine derivatives, which often exist as oils or low-melting solids in their free base form.[1][2][3]
Phase 1: Salt Formation (Crucial for Crystallinity)
The flexible ether chain hinders the crystallization of the free base.[1] We recommend forming a Hydrochloride (HCl) or Oxalate salt to introduce strong ionic lattice forces.[1]
Dissolution: Dissolve 50 mg of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine in 2 mL of anhydrous Ethanol (EtOH).
Acidification: Dropwise add 1.1 equivalents of 1M HCl in diethyl ether.
Precipitation: A white precipitate should form immediately.[1]
Isolation: Filter and dry the crude salt.
Phase 2: Crystallization (Vapor Diffusion)
Objective: Grow single crystals suitable for diffraction (
Inner Vial: Dissolve 10 mg of the salt in a minimum amount of Methanol (MeOH) inside a small HPLC vial. Ensure the solution is clear (filter through 0.2
Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (Et₂O) or Hexane (antisolvent).
Equilibration: Cap the outer vial tightly. The volatile antisolvent will slowly diffuse into the MeOH, lowering solubility and promoting ordered crystal growth.[1]
Timeline: Leave undisturbed at 4°C for 3–7 days.
Phase 3: Data Collection & Refinement[1][3]
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
: The chain is coplanar with the pyridine ring (resonance conjugation).[1]
If
: The chain is perpendicular (steric avoidance).[1][2]
This specific angle determines how the molecule fits into the ATP-binding pocket of kinase targets.[1][2]
Figure 2: End-to-end workflow from crude synthesis to deposited crystallographic information file (CIF).[1][2][3]
References
Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link
Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Crystallography Reviews, 15(1), 57-83.[1][2] Link[2][3]
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[1] (Authoritative text on crystallization logic).
Hollingsworth, M. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot. Biomolecular Concepts, 1(3-4), 271-283.[1][2][3] (Context for conformational analysis). Link
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1][2] Link
Personal protective equipment for handling [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Operational Safety and Logistics Guide: Handling [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS: 1016496-42-6) is a specialized building block frequently utilized in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Logistics Guide: Handling [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine (CAS: 1016496-42-6) is a specialized building block frequently utilized in drug discovery and medicinal chemistry[1]. Structurally, it combines an electron-rich pyridine core with a primary methanamine group and a bulky ether substituent. While highly valuable for synthesizing complex pharmaceutical intermediates, its unhindered primary amine dictates a severe hazard profile.
This guide provides researchers and drug development professionals with the physicochemical rationale, operational protocols, and disposal logistics required to handle this compound safely.
Physicochemical Causality of Hazards
To establish a truly safe laboratory environment, personnel must understand why a chemical is hazardous, rather than simply memorizing safety data sheets. The hazards of [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine stem directly from its molecular architecture:
Corrosivity via Alkaline Hydrolysis: The primary amine moiety is highly basic (predicted pKa ~7.34)[1]. Upon contact with the moisture inherent in human tissue (skin, eyes, mucous membranes), the amine deprotonates water, generating a high localized concentration of hydroxide ions (OH⁻). This alkaline spike triggers the saponification of cellular lipids and the alkaline hydrolysis of peptide bonds, culminating in rapid liquefactive necrosis[2].
Enhanced Systemic Toxicity: Unlike simpler aminomethylpyridines (e.g., 4-picolylamine), the addition of the 2-methoxyethoxy substituent increases the molecule's lipophilicity. This structural change facilitates rapid dermal absorption, meaning systemic toxicity and severe respiratory tract irritation can occur swiftly following skin contact or vapor inhalation[3].
Mechanistic pathway of tissue necrosis induced by primary amine exposure.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic, corrosive amines. The following matrix outlines the required protective gear and the quantitative rationale behind each choice.
PPE Category
Specification / Standard
Causality / Rationale
Hand Protection
Butyl rubber (≥0.30 mm) or heavy-duty Nitrile (≥0.11 mm)
The lipophilic ether chain accelerates breakthrough in standard latex. Butyl rubber provides >480 min breakthrough resistance against basic amines.
Eye Protection
ANSI Z87.1 splash goggles + 8-inch face shield
Prevents irreversible corneal damage[3] from alkaline micro-splashes during pressurized transfers or accidental pressure releases.
Body Protection
Flame-resistant (FR) lab coat, polyethylene apron
An impermeable apron prevents the basic liquid from wicking through woven lab coat fabrics directly to the epidermis.
Respiratory
NIOSH OV/Acid Gas cartridge (if outside hood)
Mitigates inhalation of corrosive vapors that induce coughing, choking, and potentially fatal pulmonary edema[4].
Operational Workflow & Handling Protocol
Every protocol must act as a self-validating system where the completion of one step ensures the safety of the next.
Step 1: Environmental Containment
Conduct all operations inside a certified Class II chemical fume hood. Ensure the sash is positioned below 18 inches to maintain a continuous face velocity of 80–100 feet per minute (fpm). This prevents the escape of corrosive vapors into the broader laboratory environment[4].
Step 2: Reagent Transfer
Due to its severe corrosivity and potential for air sensitivity, never pour this liquid directly . Utilize a gas-tight syringe or a Schlenk line under an inert atmosphere (Nitrogen or Argon) to transfer the reagent. This technique prevents the primary amine from reacting with atmospheric carbon dioxide, which would otherwise form insoluble carbamate salts that clog syringe needles and alter reaction stoichiometry.
Step 3: Reaction Execution
When adding [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine to electrophiles (e.g., acid chlorides, sulfonyl chlorides), execute the addition dropwise at 0°C. The nucleophilic attack of the unhindered primary amine is highly exothermic; thermal control is mandatory to prevent solvent boil-over.
Step 4: In-Situ Decontamination
Before removing any glassware from the fume hood, rinse all surfaces that contacted the amine with a 10% aqueous citric acid solution. This mild acid neutralizes the free-base amine, converting it into a water-soluble, non-volatile citrate salt, thereby rendering the glassware safe for standard washing procedures.
Self-validating operational workflow for handling corrosive substituted methanamines.
Emergency Response & Spill Management
If containment fails, immediate, calculated action is required to prevent severe injury.
Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[2]. Do not attempt to neutralize the skin with acids. The neutralization reaction is highly exothermic and will compound the chemical burn with a severe thermal burn.
Ocular Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation. Seek immediate ophthalmological evaluation, as alkaline burns continue to penetrate tissue long after the initial exposure[4].
Spill Containment Plan:
Evacuate & Isolate: Immediately clear personnel from the area.
PPE Escalation: Don a NIOSH-approved respirator with OV/Acid Gas cartridges before re-entering.
Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use sawdust, as amines can react exothermically with organic matter.
Neutralization: Carefully apply a 10% aqueous citric acid or sodium bisulfate solution to the absorbed mass. This converts the volatile, corrosive free-base amine into a stable, water-soluble salt.
Collection: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Waste Disposal & Segregation Plan
Proper logistical management of waste ensures environmental compliance and prevents downstream laboratory accidents.
Segregation: Collect all unreacted waste containing [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine in a dedicated "Aqueous Basic Waste" or "Halogen-Free Organic Waste" container, depending on the reaction solvent system used[2].
Labeling: Clearly label the container with the chemical name, CAS number (1016496-42-6), and the specific hazard warnings: "Corrosive, Toxic, Basic Amine."
Incompatibilities:Never mix this amine waste with acidic waste streams or strong oxidizing agents (e.g., nitric acid, peroxides). Mixing basic amines with acids in a closed waste container will trigger a violent, potentially explosive exothermic reaction[4].
References
Zoro / TCI America. Material Safety Data Sheet: 4-Picolylamine. Retrieved from[Link]